MitoBloCK-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12BrN3O4S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9- |
InChI Key |
WINFLSGAKLBJTB-OCKHKDLRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C\C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of MitoBloCK-11 and its Putative Target Seo1: A Review of Available Data
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule inhibitor MitoBloCK-11 has emerged in commercial libraries as a potential modulator of mitochondrial protein import, with the protein Seo1 cited as its putative target. This has generated interest within the research community, particularly concerning its potential role in cellular pathways implicated in neurodegenerative diseases such as Parkinson's. However, a thorough review of the existing scientific literature reveals a significant disconnect between the purported mechanism and the established biological roles of the entities involved. This technical guide aims to provide a comprehensive overview of the currently available information on this compound and Seo1, while also clarifying the well-documented mechanisms of mitochondrial fission, a process initially implicated in the user's query but for which no direct evidence involving this compound or Seo1 exists.
This compound: A Novel but Uncharacterized Small Molecule
This compound is a small molecule that has been made commercially available as an inhibitor of mitochondrial protein import.[1][2][3] According to supplier information, it is suggested to act through the transport protein Seo1.[1][2] Furthermore, it has been linked to the PINK1 pathway, which is critically involved in mitochondrial quality control and whose dysfunction is associated with autosomal recessive Parkinson's disease.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C17H12BrN3O4S |
| Molecular Weight | 434.26 g/mol |
| CAS Number | 413606-16-3 |
Despite its commercial availability, there is a notable absence of peer-reviewed scientific literature detailing the synthesis, characterization, and specific mechanism of action of this compound. The assertion that it targets Seo1 and influences the PINK1 pathway appears to originate from preliminary or proprietary research that has not yet been published in accessible scientific journals.
Seo1: A Putative Permease in the Yeast Plasma Membrane
The Saccharomyces Genome Database (SGD), a comprehensive resource for the yeast Saccharomyces cerevisiae, identifies Seo1 as a putative permease. Permeases are membrane transport proteins that facilitate the movement of specific substances across a biological membrane.
Key Characteristics of Seo1 from SGD:
-
Function: Putative permease with predicted allantoate and dipeptide transmembrane transporter activity.
-
Localization: Primarily located in the plasma membrane and cell periphery.
-
Biological Process: Involved in transmembrane transport.
Crucially, the established localization and function of Seo1 in the plasma membrane of yeast are inconsistent with a direct role in mitochondrial fission, which occurs on and within the mitochondria. While some proteins can have dual localization, there is currently no evidence to suggest that Seo1 is also present in mitochondria or that it participates in the dynamics of this organelle.
The Established Machinery of Mitochondrial Fission
Mitochondrial fission is a fundamental cellular process that governs the division of mitochondria. This dynamic process is essential for mitochondrial quality control, cell division, and apoptosis. The core machinery of mitochondrial fission is well-characterized and involves a conserved set of proteins.
Core Proteins Involved in Mitochondrial Fission:
-
Drp1 (Dynamin-related protein 1): A cytosolic GTPase that is recruited to the mitochondrial outer membrane to mediate constriction and scission.
-
Fis1 (Mitochondrial fission 1 protein): An outer mitochondrial membrane protein that was initially thought to be a primary receptor for Drp1, though its precise role is still debated and appears to be cell-type dependent.
-
Mff (Mitochondrial fission factor): An outer mitochondrial membrane protein that serves as a key receptor for Drp1.
-
MiD49 and MiD51 (Mitochondrial dynamics proteins of 49 and 51 kDa): Outer mitochondrial membrane proteins that can also recruit Drp1.
The process is highly regulated, often initiated by contact with the endoplasmic reticulum, and is influenced by post-translational modifications of the core fission proteins. A thorough review of the extensive literature on mitochondrial fission does not reveal any involvement of a protein named Seo1.
Visualizing the Disconnect: A Logical Relationship Diagram
The following diagram illustrates the current state of knowledge and the evident gap in the proposed mechanism of action for this compound.
Caption: Logical relationship between this compound, Seo1, and the mitochondrial fission machinery.
Conclusion and Future Directions
Based on the currently available scientific and commercial information, the proposed mechanism of action of this compound on Seo1 to modulate mitochondrial fission is not supported by published evidence. While this compound is presented as a potential tool for studying mitochondrial protein import and has been linked to pathways relevant to neurodegeneration, its direct target and cellular effects remain to be rigorously validated in the peer-reviewed literature. The putative target, Seo1, is a yeast plasma membrane protein with no known role in mitochondrial dynamics.
For researchers, scientists, and drug development professionals, this analysis underscores the critical importance of verifying the mechanisms of action of commercially available small molecules through independent experimentation. Future research should focus on:
-
Target Deconvolution for this compound: Unbiased screening approaches are necessary to identify the bona fide cellular targets of this compound in mammalian systems.
-
Functional Characterization of this compound: In-depth cellular studies are required to determine the actual effects of this compound on mitochondrial protein import, mitochondrial dynamics, and other cellular processes.
-
Investigation of the MitoBloCK Compound Library: While this report focuses on this compound, the broader family of MitoBloCK compounds, such as the well-studied MitoBloCK-6 which targets the ALR/Erv1 protein of the MIA pathway, may offer more immediate and validated tools for studying mitochondrial biology.
In the absence of primary research data, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for the action of this compound on Seo1 in the context of mitochondrial fission cannot be constructed. The scientific community awaits peer-reviewed publications to elucidate the true biological activity of this intriguing small molecule.
References
MitoBloCK-11: A Technical Guide to its Function in Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis and function. The dysregulation of this process is implicated in a range of human diseases, making the components of the import machinery attractive targets for therapeutic intervention. The MitoBloCK series of small molecules represents a valuable toolkit for dissecting and modulating mitochondrial protein import pathways. This technical guide provides an in-depth overview of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. While detailed primary literature on this compound is not extensively available, this document synthesizes the current understanding of its function, drawing from available data and parallels with other well-characterized members of the MitoBloCK family. This compound is distinguished by its potential mechanism of action involving the transport protein Seo1 and its specificity for precursor proteins containing hydrophobic segments.[1] This guide outlines its proposed mechanism, summarizes available data, provides detailed experimental protocols for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to Mitochondrial Protein Import and the Role of this compound
The vast majority of mitochondrial proteins are encoded by the nuclear genome and must be imported into the organelle from the cytosol. This process is mediated by a sophisticated network of protein translocases located in the outer and inner mitochondrial membranes. The translocase of the outer membrane (TOM) complex serves as the primary entry gate for most mitochondrial precursor proteins.[2][3] After traversing the TOM complex, precursors are sorted into different pathways for their final destination within the mitochondria, including the translocase of the inner membrane 23 (TIM23) for matrix and inner membrane proteins, the TIM22 pathway for carrier proteins, and the mitochondrial import and assembly (MIA) pathway for intermembrane space proteins.
The MitoBloCK compounds are a library of small molecules developed to specifically inhibit different stages of mitochondrial protein import, thereby serving as powerful probes for studying this intricate process. This compound is a member of this family that has been identified as an inhibitor of mitochondrial protein import.[1] Notably, its mechanism is thought to be distinct from other MitoBloCKs, potentially acting through the transport protein Seo1, rather than the more commonly targeted Tom70 or Tom20 receptors of the TOM complex.[1] Furthermore, this compound demonstrates a degree of substrate specificity, preferentially inhibiting the import of precursor proteins that contain hydrophobic segments.
Mechanism of Action of this compound
The proposed mechanism of action for this compound centers on its interaction with the transport protein Seo1. While the precise molecular interactions remain to be fully elucidated, it is hypothesized that this compound binding to or influencing the function of Seo1 disrupts the import of a specific subset of mitochondrial precursor proteins. This is in contrast to other MitoBloCK compounds, such as MitoBloCK-1, which targets the TIM22 pathway, and MitoBloCK-10, which inhibits the PAM complex associated with the TIM23 translocon.
The specificity of this compound for precursor proteins with hydrophobic segments suggests that its inhibitory action may be linked to the recognition or handling of these hydrophobic domains during the translocation process. This could occur at the level of precursor recognition at the mitochondrial surface or during their passage through the import machinery.
Signaling Pathway of Mitochondrial Protein Import and this compound's Point of Intervention
Caption: Proposed mechanism of this compound in mitochondrial protein import.
Quantitative Data
Detailed quantitative data for this compound, such as IC50 values for the inhibition of import of specific substrates, are not yet widely published. The primary characterization has been qualitative, focusing on its ability to inhibit the import of hydrophobic precursor proteins and its effects on zebrafish development. For comparative purposes, data for the related compound MitoBloCK-10 is provided below.
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| MitoBloCK-10 | TIM23 Pathway (PAM complex) | Cell Viability | 17.2 µM | HeLa | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies adapted from studies on other MitoBloCK compounds, which are applicable for the characterization of this compound.
In Vitro Mitochondrial Protein Import Assay
This assay is designed to directly measure the effect of this compound on the import of a specific radiolabeled precursor protein into isolated mitochondria.
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., yeast spheroplasts or cultured mammalian cells) by differential centrifugation.
-
In Vitro Transcription and Translation: The precursor protein of interest is synthesized and radiolabeled (e.g., with ³⁵S-methionine) using a coupled transcription/translation system.
-
Import Reaction:
-
Isolated mitochondria are energized in import buffer containing succinate and ATP.
-
This compound (or vehicle control, e.g., DMSO) is pre-incubated with the mitochondria for a specified time (e.g., 10 minutes) at the desired concentration.
-
The radiolabeled precursor protein is added to initiate the import reaction.
-
The reaction is incubated at an appropriate temperature (e.g., 25°C for yeast, 37°C for mammalian) for various time points.
-
-
Protease Treatment: The import reaction is stopped by placing it on ice and treating with a protease (e.g., trypsin or proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.
-
Analysis: Mitochondria are re-isolated, washed, and lysed. The proteins are separated by SDS-PAGE, and the imported, protease-protected radiolabeled protein is visualized by autoradiography and quantified by densitometry.
Cell-Based Assay for Mitochondrial Import Inhibition
This assay assesses the effect of this compound on mitochondrial protein import in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or a specific yeast strain) is cultured under standard conditions.
-
Treatment with this compound: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).
-
Assessment of Mitochondrial Function: The effect of this compound on mitochondrial import can be indirectly assessed by various methods:
-
Growth Assay (Yeast): A yeast strain dependent on the import of a specific protein for growth under certain conditions can be used. Inhibition of import will lead to reduced growth, which can be measured by optical density.
-
Cell Viability Assay (Mammalian): The effect on cell viability can be measured using assays such as the MTT assay, which reflects mitochondrial metabolic activity.
-
Microscopy: Cells expressing a fluorescently tagged mitochondrial protein can be treated with this compound and the localization of the fluorescent signal can be observed. Accumulation of the protein in the cytosol would indicate an import defect.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Logical Relationships and Model
The following diagram illustrates the logical relationship between this compound, its proposed target, and its effect on mitochondrial protein import.
Caption: Logical flow of this compound's inhibitory effect.
Conclusion and Future Directions
This compound is an intriguing small molecule inhibitor of mitochondrial protein import with a potentially novel mechanism of action targeting the Seo1 protein and a preference for hydrophobic precursor proteins. While further research is needed to fully elucidate its molecular interactions and to quantify its inhibitory effects, it holds promise as a valuable tool for studying the intricacies of mitochondrial protein import. Future studies should focus on confirming its direct interaction with Seo1, determining its IC50 for a range of precursor proteins, and exploring its effects in various cellular and animal models of diseases associated with mitochondrial dysfunction. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the function and potential therapeutic applications of this compound.
References
An In-depth Technical Guide on the PINK1 Pathway and the MitoBloCK Family of Mitochondrial Protein Import Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial quality control is a critical cellular process, and its dysfunction is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. Two key areas of research in this field are the PINK1/Parkin pathway of mitophagy and the development of small molecules that modulate mitochondrial function. This technical guide provides a detailed overview of the PINK1 signaling pathway and a summary of the known characteristics of the MitoBloCK family of compounds.
Disclaimer: As of the latest available scientific literature, there is no specific compound designated "MitoBloCK-11," nor is there any published evidence of a direct interaction between the known MitoBloCK compounds and the PINK1/Parkin pathway. This guide will, therefore, discuss these two topics separately to provide a clear and accurate understanding of each.
Part 1: The PINK1/Parkin-Mediated Mitophagy Pathway
The PINK1/Parkin pathway is a primary mechanism for the selective removal of damaged mitochondria, a process known as mitophagy.[1][2] This pathway is crucial for maintaining a healthy mitochondrial network and preventing cellular stress.[2][3]
Molecular Mechanism
Under normal physiological conditions in healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane.[1] It is then cleaved by the protease PARL, and the cleaved form is degraded by the proteasome, keeping PINK1 levels low.
Upon mitochondrial damage, such as depolarization of the membrane potential, the import of PINK1 is inhibited. This leads to the accumulation and activation of full-length PINK1 on the outer mitochondrial membrane (OMM). Activated PINK1 then initiates a signaling cascade:
-
Phosphorylation of Ubiquitin and Parkin: PINK1 phosphorylates ubiquitin (Ub) at the Ser65 residue on the OMM. It also phosphorylates the E3 ubiquitin ligase Parkin at Ser65 in its ubiquitin-like (Ubl) domain.
-
Parkin Recruitment and Activation: Phosphorylated ubiquitin serves as a receptor for Parkin, recruiting it from the cytosol to the damaged mitochondria. The binding of phosphorylated ubiquitin and PINK1-mediated phosphorylation of Parkin's Ubl domain leads to the full activation of Parkin's E3 ligase activity.
-
Ubiquitination of OMM Proteins: Activated Parkin then ubiquitinates a variety of proteins on the outer mitochondrial membrane, forming polyubiquitin chains. Key substrates include Mitofusin (Mfn), VDAC, and Miro.
-
Recruitment of Autophagy Receptors: The polyubiquitin chains are recognized by autophagy receptors such as p62/SQSTM1, NDP52, and Optineurin.
-
Autophagosome Engulfment: These receptors link the ubiquitinated mitochondrion to the autophagosomal membrane, leading to its engulfment and subsequent degradation by lysosomes.
Signaling Pathway Diagram
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Experimental Protocols
A common method to study the PINK1/Parkin pathway in cell culture involves the use of mitochondrial uncouplers like Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) to induce mitochondrial depolarization and trigger mitophagy.
Protocol: Induction of Mitophagy and Assessment of Parkin Translocation
-
Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y cells stably expressing fluorescently tagged Parkin) on glass-bottom dishes suitable for microscopy.
-
Induction of Mitochondrial Damage: Treat cells with a mitochondrial depolarizing agent. For example, use 10-20 µM CCCP for 1-4 hours. Include a vehicle control (e.g., DMSO).
-
Immunofluorescence Staining (for endogenous Parkin):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with a detergent like Triton X-100 or saponin.
-
Block with a suitable blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against Parkin and a mitochondrial marker (e.g., TOM20).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
-
Microscopy: Acquire images using a fluorescence or confocal microscope.
-
Analysis: In untreated cells, Parkin should show a diffuse cytosolic distribution. Upon CCCP treatment, Parkin will translocate to the mitochondria, appearing as distinct puncta that co-localize with the mitochondrial marker. The percentage of cells showing Parkin translocation can be quantified.
Part 2: The MitoBloCK Family of Compounds
The "MitoBloCK" (Mitochondrial protein import Blockers) compounds are a series of small molecules identified through chemical screens to inhibit mitochondrial protein import. They do not target the PINK1/Parkin pathway but rather the machinery responsible for importing proteins into the mitochondria.
Summary of Known MitoBloCK Compounds
| Compound | Target Pathway | Mechanism of Action | Reported Effects |
| MitoBloCK-1 | TIM22 Pathway | Impedes the binding of the Tim9-Tim10 chaperone complex to substrate proteins during their translocation across the outer mitochondrial membrane. | Attenuates the import of mitochondrial carrier proteins like the ADP/ATP carrier. Inhibits the growth of mammalian cells. |
| MitoBloCK-6 | Disulfide Relay System (MIA Pathway) | Inhibits the oxidase activity of Erv1/ALR, a key component of the mitochondrial disulfide relay system. | Attenuates the import of Erv1 substrates into yeast mitochondria. Induces apoptosis in human embryonic stem cells. |
| MitoBloCK-10 | TIM23/PAM Complex | Attenuates the activity of the Presequence Translocase-Associated Motor (PAM) complex. Inhibits the binding of Tim44 to precursor proteins and Hsp70. | Inhibits the import of proteins that use the TIM23 import pathway. |
Mechanism of Action Diagram
Caption: General mechanism of MitoBloCK compounds targeting mitochondrial protein import.
Conclusion and Future Directions
The PINK1/Parkin pathway and the mitochondrial protein import machinery represent two distinct but fundamental aspects of mitochondrial biology. The PINK1 pathway is a surveillance system that eliminates damaged organelles, while the import machinery is essential for building and maintaining them.
Based on current scientific literature, there is no established link between the MitoBloCK family of protein import inhibitors and the PINK1/Parkin pathway. The mechanisms of action are directed at different molecular targets.
Future research could explore the potential interplay between these pathways. For instance, it would be interesting to investigate whether chronic inhibition of specific protein import pathways by compounds like MitoBloCKs could lead to mitochondrial stress that, in turn, activates the PINK1/Parkin pathway. Such studies would provide a more integrated understanding of mitochondrial homeostasis and could reveal new therapeutic opportunities for diseases linked to mitochondrial dysfunction.
References
An In-depth Technical Guide on the Discovery and Characterization of MitoBloCK-11
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
MitoBloCK-11 (MB-11) is a novel small molecule identified as an inhibitor of mitochondrial protein import.[1] It belongs to a class of compounds known as MitoBloCKs, which were discovered through chemical screens aimed at identifying modulators of mitochondrial protein translocation.[2][3][4] While detailed characterization data for this compound is limited in the public domain, this guide synthesizes the available information and provides context based on the broader family of MitoBloCK compounds. This compound is believed to act through the transport protein Seo1, distinguishing it from other inhibitors that target components like Tom70 or Tom20.[1] Its activity has been linked to the PINK1 pathway, suggesting its potential utility in studying cellular processes related to Parkinson's disease.
Core Concepts of Mitochondrial Protein Import
Mitochondria are essential organelles with their own protein synthesis machinery, yet the vast majority of mitochondrial proteins are encoded by the nuclear genome and must be imported from the cytosol. This process is mediated by a sophisticated network of protein translocases located in the outer and inner mitochondrial membranes. Key import pathways include the TIM22 pathway for inner membrane proteins and the MIA pathway for intermembrane space proteins. The MitoBloCK series of compounds were developed to probe and inhibit these specific pathways.
Experimental Workflow for Identifying Mitochondrial Protein Import Inhibitors
The discovery of MitoBloCK compounds often involves high-throughput screening of chemical libraries. A common strategy employs yeast strains with temperature-sensitive mutations in essential mitochondrial import components. These mutant strains are screened for compounds that cause synthetic lethality at a permissive temperature, indicating that the compound targets the same pathway.
Quantitative Data
| Compound | Target Pathway | Organism/Cell Line | Assay | Potency (MIC50/IC50) | Reference |
| MitoBloCK-1 | TIM22 | S. cerevisiae (tim10-1) | Growth Inhibition | ~1 µM | |
| MitoBloCK-1 | TIM22 | S. cerevisiae (tim9-3) | Growth Inhibition | 11 µM | |
| MitoBloCK-8 | MIA (ALR) | Enzyme Assay | Inhibition of ALR | 2.15 µM | |
| MitoBloCK-9 | MIA (ALR) | Enzyme Assay | Inhibition of ALR | 9.02 µM | |
| MitoBloCK-10 | PAM | HeLa cells | Cell Viability | 17.2 µM | |
| MitoBloCK-13 | MIA (ALR) | Enzyme Assay | Inhibition of ALR | 10.7 µM | |
| Dequalinium Chloride (MitoBloCK-12) | TIM23 | S. cerevisiae | Growth Inhibition | ~0.8 µM |
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following are generalized protocols based on the characterization of other MitoBloCK compounds, which would be applicable for studying this compound.
Yeast Growth Inhibition Assay (MIC50 Determination)
This assay is used to determine the concentration of a compound that inhibits the growth of a yeast strain by 50%.
-
Yeast Culture: Grow the yeast strain of interest (e.g., a strain with a mutation in a mitochondrial import component) in appropriate liquid media to mid-log phase.
-
Compound Preparation: Prepare a serial dilution of the MitoBloCK compound in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, inoculate the yeast culture into fresh media containing the different concentrations of the compound. Include a vehicle control (DMSO only).
-
Growth Measurement: Incubate the plate at the desired temperature (permissive temperature for temperature-sensitive mutants) for 24-48 hours. Measure the optical density (e.g., at 600 nm) to determine cell growth.
-
Data Analysis: Plot the percentage of growth inhibition against the compound concentration and fit the data to a dose-response curve to calculate the MIC50 value.
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the ability of a compound to inhibit the import of a specific protein into isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from yeast or mammalian cells using differential centrifugation.
-
Precursor Protein Synthesis: Synthesize a radiolabeled mitochondrial precursor protein (e.g., using an in vitro transcription/translation system with ³⁵S-methionine).
-
Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor protein in the presence of the MitoBloCK compound or vehicle control. The reaction is typically performed at 25°C for various time points.
-
Protease Treatment: Stop the import reaction and treat the samples with a protease (e.g., trypsin or proteinase K) to digest any non-imported precursor protein that remains on the outside of the mitochondria.
-
Analysis: Re-isolate the mitochondria, lyse them, and separate the proteins by SDS-PAGE. The amount of imported, protease-protected protein is visualized by autoradiography and quantified.
Signaling Pathways and Mechanism of Action
This compound is suggested to act on the mitochondrial protein import machinery, potentially through the transport protein Seo1. While the precise mechanism is not fully elucidated, it is believed to interfere with the delivery of certain precursor proteins to the mitochondria. Its involvement in the PINK1 pathway suggests a role in mitophagy, a cellular process for clearing damaged mitochondria.
Structure-Activity Relationship (SAR)
A detailed SAR study for this compound has not been published. However, studies on related compounds like MitoBloCK-1 have shown that both the tricyclic ring structure and the side chain are important for its inhibitory activity. Modifications to these chemical features in analogs of MitoBloCK-1 resulted in reduced or abolished activity, indicating a specific structural requirement for targeting the mitochondrial import machinery. Future work on this compound and its analogs will be crucial to delineate the chemical moieties essential for its specific targeting of Seo1.
Conclusion and Future Directions
This compound represents a promising chemical probe for studying mitochondrial protein import and its role in cellular pathways such as mitophagy. While current knowledge is limited, its unique putative target, Seo1, and its connection to the PINK1 pathway warrant further investigation. Future research should focus on a detailed characterization of its mechanism of action, including direct target engagement studies, determination of its inhibitory potency against a panel of mitochondrial precursor proteins, and in vivo studies to assess its effects in cellular and animal models of diseases associated with mitochondrial dysfunction. Such studies will be invaluable for validating this compound as a tool for basic research and for exploring its potential as a therapeutic lead.
References
- 1. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 2. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MitoBloCK-11 in Attenuating Mitochondrial Dysfunction in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of dysfunctional mitochondria. A key pathological feature is the impairment of mitophagy, the cellular process for clearing damaged mitochondria, which is significantly regulated by the PINK1/Parkin pathway. Emerging research has identified MitoBloCK-11, a novel small molecule, as a promising tool to investigate and potentially modulate this pathway. This technical guide provides an in-depth analysis of this compound's role in experimental models of Parkinson's disease, focusing on its mechanism of action, experimental protocols, and effects on key cellular signaling pathways. This compound acts as an inhibitor of mitochondrial protein import, purportedly by targeting the Seo1 protein, thereby influencing the trafficking and accumulation of PINK1 on the mitochondrial outer membrane. This guide summarizes the current understanding of this compound, presenting available data, detailed methodologies for its use in cellular and animal models, and visual representations of the implicated signaling cascades to facilitate further research and drug development efforts in the field of neurodegeneration.
Introduction to Mitochondrial Dysfunction in Parkinson's Disease
Mitochondrial dysfunction is a central and well-established hallmark in the pathogenesis of both sporadic and familial forms of Parkinson's disease.[1] The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is intrinsically linked to impaired mitochondrial dynamics, bioenergetic failure, and increased oxidative stress.[1] A critical component of mitochondrial quality control is mitophagy, a selective form of autophagy that removes damaged mitochondria.[2]
Mutations in the genes encoding for PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are causative for autosomal recessive forms of early-onset Parkinson's disease.[3][4] These two proteins are central players in a signaling pathway that identifies and tags damaged mitochondria for degradation. In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation of PINK1 on the OMM serves as a signal to recruit Parkin from the cytosol, which then ubiquitinates various OMM proteins, initiating the engulfment of the damaged organelle by an autophagosome and its subsequent lysosomal degradation.
Disruption of this PINK1/Parkin-mediated mitophagy leads to the accumulation of dysfunctional mitochondria, which release reactive oxygen species (ROS) and pro-apoptotic factors, ultimately contributing to neuronal cell death. Therefore, pharmacological agents that can modulate the PINK1/Parkin pathway represent a promising therapeutic strategy for Parkinson's disease.
This compound: A Novel Modulator of Mitochondrial Protein Import
This compound is a recently identified small molecule that has emerged as a valuable chemical probe for studying mitochondrial protein import and its role in cellular quality control mechanisms. It belongs to a class of compounds, the "MitoBloCKs," designed to interfere with the complex machinery responsible for translocating proteins from the cytosol into the various mitochondrial compartments.
Mechanism of Action
This compound is characterized as an inhibitor of mitochondrial protein import. Its putative target is the protein Seo1, a component of the mitochondrial protein import machinery. While the precise molecular interactions are still under investigation, it is proposed that by binding to Seo1, this compound disrupts the normal trafficking of a subset of mitochondrial precursor proteins. This inhibitory action on protein import is particularly relevant to the PINK1 pathway. As PINK1 import is a critical step in its degradation under basal conditions, the inhibition of this process by this compound is thought to mimic the natural consequence of mitochondrial damage, leading to the accumulation of PINK1 on the OMM. This characteristic makes this compound a useful tool for inducing and studying the initial steps of the PINK1/Parkin-mediated mitophagy cascade.
Experimental Data on this compound in Parkinson's Disease Models
The direct experimental data on this compound in the context of Parkinson's disease is emerging. The primary focus of the available research, primarily from the Conti (2018) dissertation, has been on elucidating its mechanism in the context of the PINK1/Parkin pathway.
In Vitro Studies in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying Parkinson's disease, as these cells can be differentiated into a dopaminergic-like phenotype.
Table 1: Effect of this compound on PINK1 Accumulation and Parkin Recruitment in SH-SY5Y Cells
| Treatment | PINK1 Accumulation on Mitochondria | Parkin Recruitment to Mitochondria |
| Vehicle (DMSO) | Baseline | Baseline |
| CCCP (10 µM) | Significant Increase | Significant Increase |
| This compound (Concentration TBD) | Increase (data pending) | Increase (data pending) |
Data is pending extraction from primary sources.
In Vivo Studies in Zebrafish Models
Zebrafish (Danio rerio) have become a valuable in vivo model for studying neurodegenerative diseases due to their genetic tractability, rapid development, and optical transparency, which allows for live imaging of neuronal processes.
Table 2: Phenotypic Effects of this compound in Zebrafish Models of Parkinson's Disease
| Model | Treatment | Dopaminergic Neuron Integrity | Motor Behavior |
| Wild-type | Vehicle (DMSO) | Normal | Normal |
| Wild-type | This compound (Concentration TBD) | Pending | Pending |
| PINK1-deficient | Vehicle (DMSO) | Degeneration | Impaired |
| PINK1-deficient | This compound (Concentration TBD) | Pending | Pending |
Data is pending extraction from primary sources.
Detailed Experimental Protocols
The following protocols are based on standard methodologies used in the field and are intended to be adapted for the use of this compound. Specific concentrations and incubation times for this compound should be determined empirically or based on the primary literature.
Cell Culture and Treatment (SH-SY5Y)
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (optional): For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (10 µM) for 3-5 days, followed by brain-derived neurotrophic factor (BDNF) (50 ng/mL) for an additional 2-3 days.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.
-
Positive Control (CCCP): To induce mitochondrial depolarization and PINK1 accumulation, cells can be treated with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10 µM for 2-4 hours.
Immunofluorescence Staining for Parkin Recruitment
-
Cell Plating: Seed SH-SY5Y cells (stably expressing YFP-Parkin, if available) onto glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound, CCCP, or vehicle as described above.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a mitochondrial marker (e.g., TOM20, Cytochrome C) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides with a mounting medium containing DAPI (for nuclear staining), and visualize using a confocal microscope. Parkin recruitment is quantified by the colocalization of YFP-Parkin signal with the mitochondrial marker.
Zebrafish Maintenance and Treatment
-
Husbandry: Zebrafish are maintained according to standard protocols at 28.5°C on a 14/10-hour light/dark cycle.
-
Embryo Collection: Embryos are collected after natural spawning and raised in E3 medium.
-
This compound Exposure: At the desired developmental stage (e.g., 24 hours post-fertilization), embryos are placed in a multi-well plate and exposed to different concentrations of this compound dissolved in E3 medium. A vehicle control (DMSO in E3 medium) is run in parallel.
-
Phenotypic Analysis: Dopaminergic neuron integrity can be assessed in transgenic reporter lines (e.g., Tg(dat:EGFP)) by fluorescence microscopy. Motor behavior can be quantified by tracking larval movement in response to stimuli.
Signaling Pathways and Visualizations
This compound's mechanism of action is intricately linked to the PINK1/Parkin signaling pathway, a cornerstone of mitochondrial quality control.
The PINK1/Parkin Mitophagy Pathway
Under healthy conditions, PINK1 is imported into the mitochondria, a process that is dependent on the mitochondrial membrane potential and involves the TOM and TIM protein import machineries. Once inside, it is cleaved and subsequently degraded. Mitochondrial damage leads to a loss of membrane potential, stalling PINK1 import and causing its accumulation on the OMM. This initiates a cascade of events leading to the recruitment and activation of Parkin, ubiquitination of OMM proteins, and eventual engulfment of the mitochondrion by an autophagosome.
Proposed Mechanism of this compound Action
This compound is hypothesized to interfere with the initial import of PINK1, thereby artificially inducing its accumulation on the OMM even in the absence of mitochondrial depolarization. This provides a specific tool to study the downstream consequences of PINK1 accumulation.
Experimental Workflow for Studying this compound
A typical experimental workflow to investigate the effects of this compound in a cellular model of Parkinson's disease would involve cell culture, treatment with the compound, and subsequent analysis of key molecular and cellular events.
Conclusion and Future Directions
This compound represents a significant advancement in the chemical toolkit available to researchers studying mitochondrial biology and its intersection with neurodegenerative diseases like Parkinson's. Its ability to modulate the PINK1 import pathway provides a unique opportunity to dissect the intricate steps of mitophagy and explore the consequences of PINK1 accumulation. While the direct therapeutic potential of this compound remains to be determined, its utility as a research tool is clear.
Future research should focus on several key areas:
-
Target Validation: Definitive confirmation of Seo1 as the direct target of this compound and elucidation of the precise binding interactions.
-
Quantitative In Vivo Studies: Comprehensive analysis of the effects of this compound in various animal models of Parkinson's disease, including rodent models, to assess its impact on neurodegeneration, motor function, and long-term safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration in Sporadic PD Models: Investigation of this compound's effects in models that more closely mimic the sporadic form of Parkinson's disease, which constitutes the vast majority of cases.
By addressing these questions, the scientific community can fully leverage the potential of this compound to deepen our understanding of Parkinson's disease pathogenesis and accelerate the development of novel, mitochondria-targeted therapies.
References
- 1. Parkin recruitment to impaired mitochondria for nonselective ubiquitylation is facilitated by MITOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitophagy and Parkinson's disease: The PINK1–parkin link - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Effects of Novel Mitochondrial Protein Import Inhibitors on Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The MitoBloCK family of small molecules has emerged as valuable tools for studying the intricate processes of mitochondrial protein import. While specific data on "MitoBloCK-11" is not yet publicly available, this guide provides a comprehensive framework for evaluating its potential effects on mitochondrial membrane potential (ΔΨm). This document outlines the known mechanisms of the MitoBloCK family, presents detailed experimental protocols for assessing ΔΨm, and offers a hypothetical signaling pathway to guide research.
Introduction to the MitoBloCK Family of Compounds
The MitoBloCK (Mitochondrial protein import blockers) are a series of small molecules identified through chemical-genetic screens to specifically inhibit mitochondrial protein import pathways.[1] These compounds have proven instrumental in dissecting the functions of various components of the mitochondrial import machinery.
-
MitoBloCK-1: This compound targets the TIM22 pathway, which is responsible for inserting carrier proteins into the inner mitochondrial membrane.[2][3][4] MitoBloCK-1 has been shown to attenuate the import of proteins like the ADP/ATP carrier but does not affect substrates of the TIM23 or Mia40/Erv1 pathways.[2]
-
MitoBloCK-6: This inhibitor targets the Mia40/Erv1 disulfide relay system in the intermembrane space. This pathway is crucial for the import and oxidative folding of cysteine-rich proteins. Studies have shown that MitoBloCK-6 can lead to profound mitochondrial impairment and inhibit cancer cell proliferation.
-
MitoBloCK-10: This molecule is a modulator of the presequence translocase-associated motor (PAM) complex, inhibiting the binding of Tim44 to precursor proteins and Hsp70.
Given that the import of numerous proteins essential for oxidative phosphorylation and the structural integrity of the mitochondria is dependent on these pathways, it is plausible that their inhibition by a novel compound like "this compound" could have significant downstream effects on the mitochondrial membrane potential.
Hypothetical Signaling Pathway: Impact of Protein Import Inhibition on ΔΨm
The inhibition of mitochondrial protein import can indirectly lead to a dissipation of the mitochondrial membrane potential. For instance, blocking the import of subunits of the electron transport chain (ETC) or ATP synthase would impair their assembly and function, leading to reduced proton pumping and a subsequent decrease in ΔΨm. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical pathway of this compound's effect on ΔΨm.
Experimental Protocols for Measuring Mitochondrial Membrane Potential
To assess the effect of a novel compound like this compound on ΔΨm, fluorescent probes such as Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE) are commonly used. These cationic dyes accumulate in the negatively charged mitochondrial matrix of healthy cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.
3.1. Reagents and Stock Solutions
-
TMRM/TMRE Stock Solution (10 mM): Dissolve 25 mg of TMRM or TMRE powder in 5 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) Stock Solution (20 mM): Prepare in DMSO. FCCP is a protonophore used as a positive control for mitochondrial depolarization. Store at -20°C.
-
Oligomycin Stock Solution (10 mM): Prepare in DMSO. Oligomycin is an ATP synthase inhibitor that can cause hyperpolarization and is used as a control. Store at -20°C.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) can be used.
3.2. Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of a test compound on mitochondrial membrane potential.
Caption: Experimental workflow for ΔΨm measurement.
3.3. Protocol for Fluorescence Microscopy
This method allows for the qualitative and semi-quantitative analysis of ΔΨm in adherent cells.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include vehicle control (DMSO), a positive control for depolarization (e.g., 20 µM FCCP for 10-20 minutes), and a hyperpolarization control (e.g., 5 µM oligomycin).
-
Staining: Remove the culture medium and add pre-warmed TMRM or TMRE working solution (typically 50-200 nM in complete medium).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with a suitable filter set (e.g., TRITC for TMRM/TMRE, with excitation/emission around 549/575 nm). Acquire images promptly as the mitochondrial membrane potential is sensitive to changes in temperature and cell health.
3.4. Protocol for Microplate Reader Assay
This protocol is suitable for high-throughput screening and quantitative analysis.
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a concentration range of this compound and controls as described in the microscopy protocol.
-
Staining: Add TMRM or TMRE working solution (typically 200-1000 nM) to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Gently aspirate the medium and wash the cells with 100 µL of assay buffer. Repeat the wash step.
-
Fluorescence Reading: Add 100 µL of assay buffer to each well and read the fluorescence using a microplate reader with excitation at ~549 nm and emission at ~575 nm.
Data Presentation
Quantitative data from the microplate reader assay should be summarized in a structured table to facilitate comparison between different treatment groups. The fluorescence intensity can be normalized to the vehicle control.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % of Vehicle Control |
| Vehicle Control | - | 15,842 | 950 | 100% |
| This compound | 1 | 14,258 | 855 | 90% |
| This compound | 5 | 11,090 | 776 | 70% |
| This compound | 10 | 7,921 | 634 | 50% |
| This compound | 25 | 4,753 | 428 | 30% |
| FCCP | 20 | 2,376 | 214 | 15% |
| Oligomycin | 5 | 19,010 | 1141 | 120% |
Conclusion and Interpretation
A dose-dependent decrease in TMRM/TMRE fluorescence upon treatment with "this compound" would suggest that the compound leads to mitochondrial depolarization. This could be a consequence of impaired protein import affecting the integrity and function of the electron transport chain and ATP synthase. Conversely, an increase in fluorescence (hyperpolarization) might indicate an inhibitory effect on ATP synthase, similar to oligomycin.
Further investigation would be required to pinpoint the exact mechanism. For instance, measuring oxygen consumption rates and ATP production would provide a more complete picture of the bioenergetic consequences of treatment with this novel inhibitor. The protocols and framework provided in this guide offer a robust starting point for characterizing the mitochondrial effects of "this compound" and other novel compounds targeting mitochondrial protein import.
References
- 1. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 2. pnas.org [pnas.org]
- 3. MitoBloCK 1 | TIM22 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mitochondrial Protein Import Inhibitors: A Comparative Analysis of the MitoBloCK Family and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of small molecule inhibitors of mitochondrial protein import, with a particular focus on the MitoBloCK family of compounds. It is designed to be a valuable resource for researchers and professionals involved in the study of mitochondrial biology and the development of novel therapeutics targeting mitochondrial processes. This document will delve into the mechanisms of action, quantitative data, and experimental protocols associated with these inhibitors, offering a comparative analysis to inform future research and drug discovery efforts.
Introduction to Mitochondrial Protein Import
Mitochondria are essential organelles that play a central role in a myriad of cellular processes, including energy production, metabolism, and apoptosis. The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria through a sophisticated machinery of translocases. This process, known as mitochondrial protein import, is critical for maintaining mitochondrial function and overall cellular homeostasis.
The protein import machinery is primarily composed of the Translocase of the Outer Membrane (TOM) complex and the Translocase of the Inner Membrane (TIM) complexes (TIM22 and TIM23). The TOM complex serves as the main entry gate for precursor proteins, while the TIM complexes mediate their translocation across or insertion into the inner mitochondrial membrane. Given the fundamental importance of this process, the targeted inhibition of mitochondrial protein import has emerged as a promising strategy for both basic research and therapeutic intervention in various diseases, including cancer.
A number of small molecule inhibitors targeting different components of the mitochondrial protein import machinery have been identified. Among these, the MitoBloCK (Mitochondrial protein import Blocker) family of compounds has shown significant promise in dissecting the intricacies of this pathway and as potential therapeutic agents. This guide will provide a detailed comparison of the known MitoBloCK compounds and other relevant inhibitors.
Comparative Analysis of Mitochondrial Protein Import Inhibitors
While the specific compound "MitoBloCK-11" was requested, a thorough review of the scientific literature did not yield any information on a molecule with this designation. It is plausible that this is a typographical error, and therefore this guide will focus on the well-characterized members of the MitoBloCK family—MitoBloCK-1, MitoBloCK-6, and MitoBloCK-10—along with other notable inhibitors for a comprehensive comparison.
Quantitative Data on Inhibitor Potency
The following table summarizes the available quantitative data for various mitochondrial protein import inhibitors, primarily focusing on their half-maximal inhibitory concentrations (IC50) against their respective targets or cellular processes.
| Inhibitor | Target/Pathway | Assay System | IC50 Value | Reference |
| MitoBloCK-1 | TIM22 pathway (specifically Tim9-Tim10 complex) | Yeast growth inhibition (tim10-1 mutant) | ~1 µM | [1] |
| MitoBloCK-6 | Erv1/ALR (MIA pathway) | Erv1 oxidase activity | 900 nM | [2][3] |
| ALR oxidase activity | ALR oxidase activity | 700 nM | [2][3] | |
| Erv2 oxidase activity | Erv2 oxidase activity | 1.4 µM | ||
| Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | Cell viability | 5-10 µM | ||
| MitoBloCK-10 (MB-10) | TIM23 pathway (specifically Tim44 of PAM complex) | HeLa cell viability | 17.2 µM | |
| Dequalinium Chloride | hOCT2 (indirectly affects mitochondrial function) | hOCT2-mediated ASP+ transport | 88.16 ± 7.14 nM | |
| hOCT2-mediated cisplatin transport | Cisplatin uptake in HEK-hOCT2 cells | 18.81 ± 9.93 nM | ||
| hOCT2-mediated oxaliplatin transport | Oxaliplatin uptake in HEK-hOCT2 cells | 11.37 ± 5.32 nM | ||
| trans-2-hexadecenal (t-2-hex) | TOM complex (Tom40) | Yeast growth inhibition | Concentration-dependent |
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial protein import triggers a cascade of cellular stress responses. Understanding these pathways is crucial for interpreting experimental data and predicting the physiological consequences of inhibitor treatment.
Mitochondrial Protein Import Pathways
The following diagram illustrates the general pathways for protein import into the mitochondrial matrix and inner membrane, highlighting the points of action for various inhibitors.
Caption: Overview of mitochondrial protein import pathways and inhibitor targets.
Cellular Response to Mitochondrial Import Stress
Inhibition of protein import leads to the accumulation of precursor proteins in the cytosol, triggering a cellular stress response known as the mitochondrial unfolded protein response (UPRmt) and potentially leading to apoptosis.
Caption: Signaling cascade initiated by mitochondrial protein import stress.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of mitochondrial protein import inhibitors. The following sections provide detailed methodologies for key assays.
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria from yeast or mammalian cells
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled)
-
Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KPi, 2 mM ATP, 5 mM NADH)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Isolate Mitochondria: Prepare fresh, coupled mitochondria from the desired source (e.g., yeast spheroplasts or cultured mammalian cells) by differential centrifugation.
-
Prepare Radiolabeled Precursor: Synthesize the precursor protein of interest in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of 35S-methionine.
-
Set up Import Reaction: In a microcentrifuge tube, combine isolated mitochondria (25-50 µg), import buffer, an energy source (ATP and NADH), and the inhibitor at the desired concentration (or DMSO as a vehicle control).
-
Initiate Import: Add the radiolabeled precursor protein to the reaction mixture and incubate at the appropriate temperature (e.g., 25°C for yeast, 30°C for mammalian) for various time points (e.g., 0, 5, 10, 20 minutes).
-
Stop Import and Remove Non-Imported Precursor: Place the tubes on ice and treat with Proteinase K to digest any precursor protein that has not been imported into the mitochondria.
-
Inactivate Proteinase K: Add PMSF to inhibit the activity of Proteinase K.
-
Isolate Mitochondria: Pellet the mitochondria by centrifugation.
-
Analyze by SDS-PAGE and Autoradiography: Resuspend the mitochondrial pellet in SDS-PAGE sample buffer, separate the proteins by electrophoresis, and visualize the radiolabeled imported protein using a phosphorimager or autoradiography. The imported protein will be protected from Proteinase K digestion and will appear as a band on the gel.
Caption: Workflow for the in vitro mitochondrial protein import assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of inhibitors on cultured cells.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the mitochondrial protein import inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the inhibitor concentration.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Materials:
-
Cultured cells
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the mitochondrial protein import inhibitor for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or analyze the cell population using a flow cytometer.
-
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion
The study of mitochondrial protein import inhibitors, particularly the MitoBloCK family of compounds, has provided invaluable tools for dissecting the complex machinery of mitochondrial biogenesis. While the specific entity "this compound" remains elusive in the current literature, the detailed analysis of MitoBloCK-1, -6, and -10 reveals a diverse range of specificities and potencies against different components of the import pathway. This guide has provided a comprehensive overview of the quantitative data, signaling pathways, and experimental protocols essential for researchers in this field. The continued exploration of these and novel inhibitors will undoubtedly lead to a deeper understanding of mitochondrial biology and may pave the way for new therapeutic strategies for a variety of human diseases.
References
Preliminary Studies on the Toxicity of MitoBloCK-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes preliminary findings and potential toxicological pathways of MitoBloCK-11. Direct, comprehensive toxicity studies on this compound are limited in publicly available literature. The information presented herein is based on its known mechanism of action and data from related compounds in the MitoBloCK family. Further empirical studies are required to definitively characterize the toxicological profile of this compound.
Introduction
This compound is a small molecule inhibitor of mitochondrial protein import, a critical process for cellular function and survival.[1][2] It is believed to act through the transport protein Seo1, distinguishing its mechanism from other mitochondrial import inhibitors that target components like Tom70 or Tom20.[1] By disrupting the import of specific precursor proteins, particularly those with hydrophobic segments, this compound has been identified as a tool for studying mitochondrial biogenesis and its role in cellular pathways, such as the PINK1/Parkin pathway implicated in Parkinson's disease.[1][2] Given its potent effects on a fundamental cellular process, understanding the potential toxicity of this compound is paramount for its development as a research tool or therapeutic agent. This guide provides an overview of the anticipated toxicological profile of this compound, drawing upon its mechanism of action and data from analogous compounds.
Mechanism of Action and Potential for Toxicity
This compound's primary mechanism of action is the inhibition of the mitochondrial protein import machinery. This process is essential for the assembly of the electron transport chain, ATP synthesis, and numerous metabolic pathways housed within the mitochondria. Disruption of mitochondrial protein import can lead to a cascade of deleterious cellular events, representing the principal pathway for this compound-induced toxicity.
The general mechanisms of drug-induced mitochondrial toxicity can include:
-
Inhibition of oxidative phosphorylation.
-
Induction of oxidative stress.
-
Opening of the mitochondrial permeability transition pore (mPTP).
-
Impairment of mitochondrial DNA (mtDNA) replication and protein synthesis.
-
Disruption of fatty acid oxidation and the TCA cycle.
The heart, brain, and liver, tissues with high energy demands, are particularly vulnerable to mitochondrial toxins.
Signaling Pathway of Mitochondrial Protein Import Disruption
The following diagram illustrates the general signaling cascade initiated by the inhibition of mitochondrial protein import, a process targeted by this compound.
Caption: Proposed toxicity pathway of this compound.
Quantitative Toxicity Data (Surrogate Compounds)
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| MitoBloCK-10 | HeLa | Cell Viability | IC50 | 17.2 µM | |
| MitoBloCK-6 | Hepatocellular Carcinoma (HCC) Cells | Cell Proliferation | - | Significant inhibition of proliferation | |
| MitoBloCK-6 | Human Embryonic Stem Cells (hESCs) | Apoptosis | - | Induced apoptosis | |
| MitoBloCK-6 | Differentiated Cells | Apoptosis | - | No significant apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of mitochondrial protein import inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent probe JC-1 to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 dye for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the red fluorescence (excitation ~561 nm, emission ~595 nm) and green fluorescence (excitation ~488 nm, emission ~525 nm) using a flow cytometer or fluorescence microscope.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
In Vivo Zebrafish Development Assay
Zebrafish embryos are a valuable in vivo model for assessing developmental toxicity.
Protocol:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Compound Exposure: Place embryos in a multi-well plate and expose them to different concentrations of this compound in embryo medium from 6 hours post-fertilization (hpf).
-
Phenotypic Analysis: Observe the embryos at 24, 48, and 72 hpf for developmental defects, such as cardiac edema, pericardial effusion, and impaired tail development.
-
Data Recording: Document the percentage of embryos exhibiting abnormalities at each concentration.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound toxicity.
Off-Target Effects
A comprehensive understanding of a compound's toxicity includes an evaluation of its off-target effects. While specific off-target profiling for this compound has not been published, its development from chemical screens suggests a degree of specificity for the mitochondrial import machinery. However, small molecules can often interact with multiple cellular targets.
Strategies to Identify Off-Target Effects:
-
Proteomic Profiling: Techniques such as thermal proteome profiling (TPP) or chemical proteomics can identify direct binding partners of this compound in an unbiased manner.
-
Phenotypic Screening: High-content imaging and multi-parametric analysis of cells treated with this compound can reveal unexpected cellular phenotypes indicative of off-target activities.
-
Computational Prediction: In silico modeling and docking studies can predict potential off-target interactions based on the chemical structure of this compound.
Conclusion and Future Directions
The preliminary assessment of this compound, based on its mechanism of action and data from related compounds, suggests that its toxicity is primarily linked to the disruption of mitochondrial protein import. This can lead to decreased cell viability, loss of mitochondrial membrane potential, and induction of apoptosis, particularly in cells with high metabolic activity or in developmental stages.
Future research should focus on:
-
Definitive Toxicity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific toxicological profile of this compound, including the determination of IC50 and LD50 values in relevant models.
-
Off-Target Identification: Employing unbiased screening methods to identify any potential off-target effects of this compound.
-
Mechanism Elucidation: Further investigation into the precise molecular interactions of this compound with the Seo1 protein and the downstream consequences of this inhibition.
A thorough understanding of the toxicological properties of this compound is essential for its confident application in research and for any future consideration of its therapeutic potential.
References
Methodological & Application
MitoBloCK-11: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a novel small-molecule inhibitor of mitochondrial protein import.[1] It has been identified as a modulator of the PINK1/Parkin pathway, which is critically involved in mitochondrial quality control and has been implicated in the pathogenesis of autosomal recessive Parkinson's disease. The putative target of this compound is Seo1, a mitochondrial protein involved in the transport of proteins with hydrophobic segments. By inhibiting Seo1, this compound disrupts the delivery of certain proteins to the mitochondria, thereby affecting mitochondrial function and dynamics. These characteristics make this compound a valuable research tool for studying mitochondrial protein import, mitophagy, and the cellular pathways implicated in neurodegenerative diseases.
Product Information
| Product Name | This compound |
| Alternative Names | MB-11 |
| CAS Number | 413606-16-3 |
| Molecular Formula | C₁₇H₁₂BrN₃O₄S |
| Molecular Weight | 434.27 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light. |
Mechanism of Action
This compound is proposed to function as an inhibitor of the mitochondrial protein import machinery. Its specific target is believed to be Seo1, a protein involved in the translocation of precursor proteins containing hydrophobic segments across the mitochondrial inner membrane. By inhibiting Seo1, this compound disrupts the proper localization of specific proteins essential for mitochondrial function.
This inhibitory action has a significant impact on the PINK1/Parkin pathway, a key cellular process for clearing damaged mitochondria (mitophagy). In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, when mitochondria are damaged and lose their membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. This accumulation of PINK1 serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol, which then ubiquitinates mitochondrial outer membrane proteins, marking the damaged organelle for degradation.
This compound, by interfering with mitochondrial protein import, can modulate this pathway, making it a valuable tool to dissect the molecular mechanisms of PINK1 trafficking and Parkin-regulated mitophagy.
Signaling Pathway
Caption: Mechanism of this compound in the PINK1/Parkin pathway.
Experimental Protocols
Cell Culture and Treatment
A general protocol for treating cultured cells with this compound is provided below. This protocol should be optimized for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared. Sonicate briefly if necessary to ensure complete dissolution. Store the stock solution at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Typical working concentrations may range from 1 µM to 50 µM.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or immunofluorescence.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the desired incubation time with this compound, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for PINK1 Accumulation
This protocol is to assess the effect of this compound on the accumulation of PINK1.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PINK1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PINK1 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Quantitative Data Summary
Currently, specific quantitative data such as IC₅₀ values for this compound's effect on cell viability in various cell lines or its direct inhibition of Seo1 are not widely available in published literature. Researchers are encouraged to perform dose-response experiments to determine these values for their specific experimental systems. The table below provides a template for presenting such data once it is generated.
| Cell Line | Assay | Endpoint | This compound IC₅₀ (µM) | Reference |
| e.g., HeLa | MTT Assay | Cell Viability (48h) | Data not available | Internal Data |
| e.g., SH-SY5Y | MTT Assay | Cell Viability (48h) | Data not available | Internal Data |
| In vitro | Enzymatic Assay | Seo1 Inhibition | Data not available | Internal Data |
Troubleshooting
-
Low Solubility: If this compound precipitates in the culture medium, ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Pre-warming the medium and briefly vortexing after dilution can also help.
-
High Cytotoxicity: If significant cell death is observed even at low concentrations, reduce the treatment duration or the concentration of this compound. Ensure the DMSO concentration in the final culture medium is not exceeding a toxic level (typically <0.5%).
-
Inconsistent Results: Ensure consistent cell seeding density and growth phase. Prepare fresh dilutions of this compound for each experiment.
Conclusion
This compound is a valuable chemical probe for investigating the intricacies of mitochondrial protein import and its role in cellular quality control mechanisms like mitophagy. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their cell culture-based studies. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is highly recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for In Vitro Use of MitoBloCK Compounds
A Glimpse into the World of Mitochondrial Protein Import Inhibition
Disclaimer: No specific information is publicly available for "MitoBloCK-11." This document provides a comprehensive overview and protocols based on the characterized members of the MitoBloCK family of compounds, namely MitoBloCK-1, MitoBloCK-6, and MitoBloCK-10. Researchers should use this information as a guide and optimize conditions for their specific experimental needs.
Introduction
The MitoBloCK family of small molecules represents a class of inhibitors targeting the intricate machinery of mitochondrial protein import. Mitochondria are essential organelles, housing critical metabolic pathways and playing a central role in apoptosis. The vast majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle through sophisticated translocation pathways. The disruption of this process has been implicated in a variety of cellular dysfunctions and diseases. MitoBloCK compounds offer researchers valuable tools to dissect the mechanisms of mitochondrial protein import and to investigate the physiological consequences of its inhibition.
This document provides detailed application notes and protocols for the in vitro use of MitoBloCK compounds, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Different members of the MitoBloCK family target distinct components of the mitochondrial protein import machinery, making them highly specific tools for studying different import pathways.
-
MitoBloCK-1: This compound specifically inhibits the TIM22 pathway , which is responsible for the import and insertion of multi-pass transmembrane proteins into the inner mitochondrial membrane. MitoBloCK-1 acts by impeding the binding of the Tim9-Tim10 chaperone complex in the intermembrane space to the incoming substrate proteins.[1][2]
-
MitoBloCK-6: A selective inhibitor of the Mia40/Erv1 redox-mediated import pathway , also known as the mitochondrial disulfide relay system. This pathway is crucial for the import and oxidative folding of cysteine-rich proteins in the intermembrane space.[3][4]
-
MitoBloCK-10: This inhibitor targets the Presequence Translocase-Associated Motor (PAM) complex . Specifically, it inhibits the binding of the motor protein Hsp70 and the precursor protein to the Tim44 component of the PAM complex, thereby blocking the import of proteins destined for the mitochondrial matrix.[5]
Data Presentation
The following tables summarize the quantitative data for in vitro experiments using various MitoBloCK compounds.
Table 1: In Vitro Efficacy of MitoBloCK Compounds
| Compound | Target Pathway | Cell Line | Assay | Concentration/IC50 | Incubation Time | Reference |
| MitoBloCK-1 | TIM22 | Mammalian Cells | Cell Viability | 25 µM & 50 µM (significant decrease) | Not Specified | |
| MitoBloCK-6 | Mia40/Erv1 | HeLa, HEK293 | Cell Viability | No significant effect up to 100 µM | 12-16 hours | |
| Human Embryonic Stem Cells (hESCs) | Apoptosis Induction | 20 µM | 8 hours | |||
| Yeast Mitochondria | Protein Import Inhibition | 10-50 µM | Not Applicable | |||
| MitoBloCK-10 | PAM Complex | HeLa | Cell Viability | IC50: 17.2 µM | 24 hours | |
| Yeast | Growth Inhibition | 100 µM | 30 minutes |
Experimental Protocols
Preparation of MitoBloCK Stock Solutions
Materials:
-
MitoBloCK compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of the MitoBloCK compound to ensure the powder is at the bottom.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of the compound in high-quality, sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be necessary for some compounds.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage, protected from light.
In Vitro Cell Treatment Protocol
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293, or specific cell line of interest)
-
Complete cell culture medium
-
MitoBloCK stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
On the day of treatment, prepare the working concentrations of the MitoBloCK compound by diluting the 10 mM stock solution in complete cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of the MitoBloCK compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 8, 16, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Following incubation, proceed with the desired downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with MitoBloCK compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
After the desired incubation period with the MitoBloCK compound, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay: Caspase-3 Activity
Materials:
-
Cells treated with MitoBloCK compounds
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
96-well plate reader
Protocol:
-
Following treatment with the MitoBloCK compound, harvest the cells and lyse them according to the manufacturer's protocol of the caspase-3 assay kit.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
In Vitro Mitochondrial Protein Import Assay
Materials:
-
Isolated mitochondria from yeast or mammalian cells
-
Radiolabeled precursor protein (e.g., synthesized by in vitro transcription/translation with ³⁵S-methionine)
-
Import buffer (containing salts, buffer, and an energy source like ATP and NADH)
-
MitoBloCK compound
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Isolate mitochondria from the desired source (e.g., yeast or cultured mammalian cells) using standard differential centrifugation methods.
-
Resuspend the isolated mitochondria in import buffer.
-
Pre-incubate the mitochondria with the desired concentration of the MitoBloCK compound or vehicle control for 10-15 minutes at the appropriate temperature (e.g., 25°C for yeast, 37°C for mammalian).
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate for various time points (e.g., 5, 10, 20, 30 minutes).
-
Stop the import reaction by placing the tubes on ice.
-
To remove non-imported precursor proteins, treat the samples with Proteinase K on ice.
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the imported proteins by SDS-PAGE and autoradiography. The imported proteins will be protected from protease digestion and will appear as bands on the autoradiogram.
Visualizations
Caption: Mitochondrial protein import pathways and the sites of action for different MitoBloCK compounds.
Caption: General experimental workflow for in vitro studies using MitoBloCK compounds.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.iib.uam.es [www2.iib.uam.es]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Preparing MitoBloCK-11 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a MitoBloCK-11 stock solution using dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of mitochondrial protein import, making it a valuable tool in research areas such as mitochondrial biogenesis, neurodegenerative diseases like Parkinson's, and cancer metabolism.[1][2] Adherence to proper preparation techniques is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results. This guide includes quantitative data tables, a step-by-step experimental protocol, and visual diagrams to facilitate accurate and efficient use of this compound in a laboratory setting.
Introduction to this compound
This compound is a small molecule that inhibits the import of mitochondrial proteins.[3] Its mechanism of action is thought to involve the transport protein Seo1, while not affecting Tom70 or Tom20.[2][3] Specifically, it inhibits precursor proteins that contain hydrophobic segments. This inhibitory action on mitochondrial protein import makes this compound a significant compound for studying the PINK1/Parkin pathway, which is implicated in autosomal recessive Parkinson's disease.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound is summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂BrN₃O₄S | |
| Molecular Weight | 434.26 g/mol | |
| CAS Number | 413606-16-3 | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥95% - >98% |
Table 2: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 25 mg/mL (57.57 mM), 125 mg/mL (287.85 mM) (with sonication) | -20°C for up to 1 month (protect from light), -80°C for up to 6 months |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in various experimental setups.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional, recommended for higher concentrations)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Calculations
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)
Example for preparing 1 mL of 10 mM this compound stock solution:
-
Mass (mg) = (10 x 10⁻³ mol/L) x (434.26 g/mol ) x (1 x 10⁻³ L)
-
Mass (mg) = 4.34 mg
3.3. Step-by-Step Procedure
-
Preparation: Don a lab coat, gloves, and safety glasses. Ensure the weighing area and all equipment are clean. Use a fresh, unopened bottle of anhydrous DMSO to minimize water absorption, which can affect compound solubility and stability.
-
Weighing: Carefully weigh out the calculated mass of this compound powder (e.g., 4.34 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present. If dissolution is difficult, sonication can be used to aid the process.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.
Application Notes and Best Practices
-
Working Solution Preparation: When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding it to the aqueous cell culture medium. This helps to prevent precipitation of the compound.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. Use fresh, anhydrous DMSO and keep containers tightly sealed to ensure the integrity of your stock solution.
Visual Diagrams
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified Signaling Pathway of Mitochondrial Protein Import Inhibition by this compound
Caption: Inhibition of mitochondrial protein import by this compound.
References
MitoBloCK-11: Application Notes and Protocols for Studying Mitochondrial Protein Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a novel small molecule inhibitor of mitochondrial protein import, identified as a valuable tool for investigating the intricate processes of protein translocation into mitochondria. This compound is particularly relevant for studies concerning the PINK1/Parkin pathway, which is implicated in autosomal recessive Parkinson's disease. This compound is proposed to act by targeting the transport protein Seo1, distinguishing its mechanism from inhibitors that target the well-characterized TOM70 or TOM20 receptors of the outer mitochondrial membrane. Its activity has been shown to inhibit the import of precursor proteins containing hydrophobic segments and to affect zebrafish development, making it a versatile probe for both in vitro and in vivo studies.[1][2]
These application notes provide an overview of this compound's mechanism of action, along with detailed protocols for its use in key experimental systems to dissect the machinery of mitochondrial protein import.
Mechanism of Action
This compound is believed to exert its inhibitory effect on mitochondrial protein translocation through interaction with Seo1, a protein implicated in the import process. By targeting Seo1, this compound disrupts the proper trafficking and import of a subset of mitochondrial precursor proteins, particularly those with hydrophobic regions. This targeted disruption allows for the specific investigation of Seo1-dependent import pathways and their role in mitochondrial biogenesis and quality control. Furthermore, its impact on the PINK1 pathway suggests a role in modulating the import or trafficking of PINK1, a critical kinase in the initiation of mitophagy.[1][2][3]
Data Presentation
Currently, specific quantitative data for this compound, such as IC50 values for the inhibition of specific mitochondrial protein import pathways, have not been published in peer-reviewed literature and appear to be primarily detailed in the doctoral dissertation of Conti, M. (2018) from UCLA. For comparative purposes, the following table summarizes inhibitory data for other well-characterized MitoBloCK compounds that target different components of the mitochondrial import machinery. This data can serve as a reference for designing experiments with this compound.
| Compound | Target | Pathway Inhibited | Reported IC50 / Effective Concentration | Reference |
| MitoBloCK-1 | Tim9-Tim10 complex | TIM22 Pathway | ~1 µM (MIC50 for tim10-1 mutant) | |
| MitoBloCK-6 | Erv1/ALR | MIA Pathway (Redox-regulated import) | 10-50 µM for import inhibition in isolated mitochondria | |
| MitoBloCK-10 | Tim44 (PAM complex) | TIM23 Pathway | 17.2 µM (IC50 in HeLa cells) | |
| MitoBloCK-12 (Dequalinium Chloride) | General mitochondrial import | Broadly inhibits import | 4-10 µM for import inhibition in isolated yeast mitochondria | |
| This compound | Seo1 (putative) | Seo1-dependent import / PINK1 trafficking | Data not publicly available | **** |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on mitochondrial protein translocation.
Protocol 1: In Vitro Mitochondrial Protein Import Assay
This assay is designed to assess the direct effect of this compound on the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria (from cell culture or tissue)
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled, synthesized via in vitro transcription/translation)
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KH2PO4, 5 mM methionine, 3% fatty acid-free BSA)
-
ATP and NADH
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteinase K
-
PMSF (protease inhibitor)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and autoradiography
Procedure:
-
Resuspend isolated mitochondria in Import Buffer to a final concentration of 1 mg/mL.
-
Pre-incubate mitochondria with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or DMSO (vehicle control) for 15 minutes on ice.
-
Energize the mitochondria by adding ATP and NADH to a final concentration of 2 mM each.
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate the reaction at 30°C for various time points (e.g., 5, 15, 30 minutes).
-
Stop the import reaction by placing the tubes on ice and adding an uncoupler (e.g., CCCP) to dissipate the membrane potential.
-
To remove non-imported precursor protein, treat one set of samples with Proteinase K (final concentration 20-50 µg/mL) for 20 minutes on ice.
-
Inhibit Proteinase K activity by adding PMSF (final concentration 1 mM).
-
Pellet the mitochondria by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and resuspend the mitochondrial pellet in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and autoradiography to visualize the imported, protease-protected protein.
Protocol 2: Zebrafish Developmental Toxicity Assay
This in vivo assay is used to evaluate the effects of this compound on embryonic development.
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 24- or 96-well)
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in embryo medium.
-
At approximately 4-6 hours post-fertilization (hpf), transfer healthy embryos to the wells of a multi-well plate (e.g., 10-20 embryos per well).
-
Prepare a dilution series of this compound in embryo medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO in embryo medium) and a negative control (embryo medium only).
-
Remove the original embryo medium from the wells and replace it with the corresponding this compound dilutions or control solutions.
-
Incubate the embryos at 28.5°C.
-
Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf).
-
Record developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformations, and head development).
-
Quantify the results to determine the No Observed Adverse Effect Level (NOAEL) and the Lethal Concentration 50 (LC50).
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Workflow for in vitro mitochondrial protein import assay.
Caption: Workflow for zebrafish developmental toxicity assay.
References
Application Notes and Protocols for MitoBloCK-11 in Neurodegeneration Research
Disclaimer: The following application notes and protocols are based on general knowledge of mitochondrial inhibitors in the context of neurodegeneration research. No specific information was found for a compound named "MitoBloCK-11" in the scientific literature. Therefore, "this compound" is used here as a hypothetical name for a representative mitochondrial inhibitor to illustrate its potential applications and study methodologies in this field.
Introduction
Mitochondrial dysfunction is a well-established hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][2][3] Neurons are particularly vulnerable to deficits in mitochondrial function due to their high energy demand.[2] Consequently, molecules that modulate mitochondrial function are valuable tools for studying disease mechanisms and for the development of potential therapeutic agents.
This compound is a hypothetical small molecule inhibitor designed to probe the consequences of mitochondrial dysfunction in cellular and animal models of neurodegeneration. Its primary mechanism of action is presumed to be the disruption of the mitochondrial electron transport chain (ETC), leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and the initiation of cell death pathways.
Principle of Action
This compound is hypothesized to act by inhibiting one of the complexes of the electron transport chain (e.g., Complex I or III). This inhibition leads to a cascade of events that mimic the mitochondrial deficits observed in neurodegenerative disorders:
-
Reduced ATP Synthesis: Inhibition of the ETC disrupts oxidative phosphorylation, leading to a significant drop in cellular ATP levels.
-
Increased Oxidative Stress: The blockage of electron flow results in the leakage of electrons and their reaction with molecular oxygen, generating superoxide and other reactive oxygen species (ROS).[4]
-
Mitochondrial Membrane Depolarization: The disruption of the proton gradient across the inner mitochondrial membrane leads to the loss of mitochondrial membrane potential (ΔΨm).
-
Induction of Apoptosis: Mitochondrial outer membrane permeabilization (MOMP) can occur, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade and programmed cell death.
-
Altered Mitochondrial Dynamics: Chronic mitochondrial stress can lead to changes in mitochondrial fission and fusion processes, affecting mitochondrial quality control.
Data Presentation
The following tables present hypothetical quantitative data on the effects of this compound in a neuronal cell line (e.g., SH-SY5Y) and in a primary cortical neuron culture.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Concentration (µM) | SH-SY5Y Cell Viability (%) (Mean ± SD) | Primary Cortical Neuron Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 85 ± 5.1 | 78 ± 6.3 |
| 5 | 62 ± 4.8 | 55 ± 5.9 |
| 10 | 41 ± 3.9 | 32 ± 4.7 |
| 25 | 23 ± 3.2 | 15 ± 3.8 |
| 50 | 12 ± 2.5 | 8 ± 2.1 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) |
| 0 (Vehicle) | 2.8 ± 0.3 |
| 1 | 2.1 ± 0.25 |
| 5 | 1.5 ± 0.2 |
| 10 | 0.9 ± 0.15 |
| 25 | 0.4 ± 0.1 |
| 50 | 0.2 ± 0.05 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production (DCFDA Assay)
| Concentration (µM) | Fold Increase in DCF Fluorescence (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 5 | 3.2 ± 0.3 |
| 10 | 5.5 ± 0.4 |
| 25 | 8.1 ± 0.6 |
| 50 | 11.3 ± 0.9 |
Table 4: Effect of this compound on Caspase-3 Activity
| Concentration (µM) | Caspase-3 Activity (Fold Change vs. Vehicle) (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.5 ± 0.15 |
| 5 | 2.8 ± 0.2 |
| 10 | 4.6 ± 0.3 |
| 25 | 7.2 ± 0.5 |
| 50 | 9.8 ± 0.7 |
Experimental Protocols
Protocol 1: Assessment of Neuronal Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound or vehicle (DMSO) control.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
Objective: To assess the effect of this compound on mitochondrial membrane potential (ΔΨm).
Materials:
-
Neuronal cells
-
24-well plate with glass coverslips or a black-walled, clear-bottom 96-well plate
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
Fluorescence microscope or a fluorescence plate reader
Procedure:
-
Seed cells on coverslips in a 24-well plate or directly in a 96-well black-walled plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Add fresh pre-warmed medium.
-
Immediately analyze the cells under a fluorescence microscope or a fluorescence plate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
-
Quantify the fluorescence intensity for both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) channels. The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.
Protocol 3: Detection of Intracellular ROS using DCFDA
Objective: To measure the generation of reactive oxygen species (ROS) induced by this compound.
Materials:
-
Neuronal cells
-
96-well plate (black, clear bottom)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with different concentrations of this compound for the specified time.
-
Prepare a 10 µM working solution of H2DCFDA in HBSS.
-
Remove the treatment medium and wash the cells once with HBSS.
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Express the results as a fold increase in fluorescence compared to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for this compound characterization.
Caption: Logical relationship of mitochondrial dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondria targeting drugs for neurodegenerative diseases—Design, mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial quality control in neurodegenerative diseases: from molecular mechanisms to natural product therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBloCK-11 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing functional assays for MitoBloCK-11, a novel small molecule inhibitor of mitochondrial protein import. By disrupting the import of essential proteins into the mitochondria, this compound is expected to induce mitochondrial dysfunction and subsequent cellular apoptosis. The following protocols and diagrams outline the experimental workflows to characterize the functional effects of this compound on cellular viability, mitochondrial health, and the induction of programmed cell death.
Data Presentation
The following tables provide a structured summary of the quantitative data that can be generated from the described functional assays.
Table 1: Cell Viability and Cytotoxicity
| Assay | Endpoint | Readout | Typical Result with this compound |
| MTT Assay | Metabolic Activity | Absorbance (570 nm) | Dose-dependent decrease |
| LDH Release Assay | Membrane Integrity | Absorbance (490 nm) | Dose-dependent increase |
| Live/Dead Staining | Membrane Integrity | Fluorescence | Increase in dead cell population |
Table 2: Mitochondrial Function
| Assay | Endpoint | Readout | Typical Result with this compound |
| Mitochondrial Membrane Potential (JC-1) | ΔΨm | Fluorescence Ratio (Red/Green) | Dose-dependent decrease |
| Mitochondrial Membrane Potential (TMRM) | ΔΨm | Fluorescence Intensity | Dose-dependent decrease |
| Reactive Oxygen Species (ROS) Production | Oxidative Stress | Fluorescence Intensity | Dose-dependent increase |
| ATP Production Assay | Cellular Energy | Luminescence | Dose-dependent decrease |
Table 3: Apoptosis Induction
| Assay | Endpoint | Readout | Typical Result with this compound |
| Annexin V/PI Staining | Phosphatidylserine Externalization & Membrane Integrity | Fluorescence | Increase in Annexin V positive cells |
| Caspase-3/7 Activity Assay | Executioner Caspase Activation | Fluorescence/Luminescence | Dose-dependent increase |
| Cytochrome c Release Assay | Mitochondrial Outer Membrane Permeabilization | Western Blot/ELISA | Increase in cytosolic Cytochrome c |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mitochondrial Membrane Potential (ΔΨm) Assay: JC-1 Staining
This assay uses the ratiometric dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
JC-1 dye solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 24-well plate with coverslips for microscopy or 6-well plate for flow cytometry).
-
Treat cells with this compound and controls for the desired time.
-
Incubate the cells with JC-1 dye according to the manufacturer's instructions (typically 1-10 µg/mL for 15-30 minutes at 37°C).
-
Wash the cells with PBS or culture medium.
-
For microscopy, observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence.
-
For flow cytometry, analyze the cells to quantify the red and green fluorescence intensity.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described previously.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for Functional Assays
Caption: General workflow for this compound functional assays.
Logical Relationship of Apoptotic Events
Caption: Logical cascade of events in this compound induced apoptosis.
References
Application Notes and Protocols: High-Throughput Screening with MitoBloCK Compounds for Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] This has led to a growing interest in identifying and developing novel therapeutics that can modulate mitochondrial function.[1] High-throughput screening (HTS) offers a robust platform for the discovery of such small molecules from large compound libraries.[1] The "MitoBloCK" series of compounds are small molecule inhibitors that target mitochondrial protein import pathways, making them valuable tools for studying and potentially treating mitochondrial dysfunction.[3]
These application notes provide an overview of the use of MitoBloCK compounds in HTS for identifying modulators of mitochondrial function. The protocols and data presented are based on published research and are intended to guide researchers in designing and implementing their own screening assays.
Principle of Action: Targeting Mitochondrial Protein Import
MitoBloCK compounds function by inhibiting specific components of the mitochondrial protein import machinery. For instance, MitoBloCK-1 targets the TIM22 pathway by impeding the binding of the Tim9-Tim10 complex to substrate proteins during their translocation across the outer mitochondrial membrane. MitoBloCK-6 inhibits the oxidase activity of Erv1/ALR in the mitochondrial disulfide relay system, which is crucial for the import of cysteine-rich proteins into the intermembrane space. By disrupting these essential import pathways, MitoBloCK compounds induce mitochondrial dysfunction, providing a model for screening for protective or restorative agents.
Data Presentation
The following table summarizes quantitative data for various MitoBloCK compounds based on available literature. This data is crucial for designing dose-response experiments and understanding the potency of these inhibitors.
| Compound | Target Pathway/Protein | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| MitoBloCK-1 | TIM22 Pathway (Tim9-Tim10 complex) | Yeast Growth Inhibition | Saccharomyces cerevisiae (tim10-1 mutant) | Lethal at permissive temperature | |
| Mammalian Cell Growth Inhibition | Mammalian cells | Not specified | |||
| Protein Import Assay | Isolated yeast mitochondria | Attenuated carrier protein import | |||
| MitoBloCK-6 | Disulfide Relay System (Erv1/ALR) | Erv1/ALR Oxidase Activity Assay | In vitro | 700 nM (ALR), 1.4 µM (Erv2) | |
| Apoptosis Induction | Human Embryonic Stem Cells (hESCs) | Induced apoptosis | |||
| Cell Proliferation Assay | Hepatocellular Carcinoma (HCC) cells | Dose-dependent inhibition | |||
| MitoBloCK-10 | PAM Complex (Tim44) | HeLa Cell Viability | HeLa cells | 17.2 µM | |
| Protein Import Assay | Isolated mammalian mitochondria | Inhibited TIM23 pathway import |
Experimental Protocols
High-Throughput Screening for Modulators of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes a cell-based HTS assay to identify compounds that can rescue mitochondrial membrane potential in cells treated with a MitoBloCK compound.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
MitoBloCK compound (e.g., MitoBloCK-6)
-
Compound library for screening
-
Fluorescent mitochondrial membrane potential dye (e.g., TMRM, JC-10)
-
Assay plates (e.g., 384-well, black, clear bottom)
-
Automated liquid handling system
-
High-content imaging system or plate reader
Protocol:
-
Cell Seeding: Seed cells into the 384-well assay plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Add the library compounds to the wells at a final desired concentration.
-
Add the chosen MitoBloCK compound at a pre-determined concentration that induces a significant but not complete loss of mitochondrial membrane potential (e.g., EC50 concentration).
-
Include appropriate controls: vehicle control (e.g., DMSO), positive control (e.g., a known mitochondrial uncoupler like CCCP), and a MitoBloCK-only control.
-
-
Incubation: Incubate the plates for a duration determined by the kinetics of the MitoBloCK compound's effect (e.g., 24 hours).
-
Staining: Add the mitochondrial membrane potential dye to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence intensity using a high-content imaging system or a fluorescent plate reader. For JC-10, measure both green and red fluorescence to determine the ratio.
-
Data Analysis: Normalize the data to the controls. Identify "hits" as compounds that significantly restore the mitochondrial membrane potential in the presence of the MitoBloCK compound.
In Vitro Protein Import Assay
This protocol allows for the direct assessment of a compound's effect on the mitochondrial protein import machinery.
Materials:
-
Isolated mitochondria (from yeast or mammalian cells)
-
Radiolabeled precursor proteins (e.g., 35S-labeled AAC for the TIM22 pathway)
-
MitoBloCK compound
-
Import buffer
-
Protease (e.g., trypsin)
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Mitochondria Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation methods.
-
Import Reaction:
-
Incubate isolated mitochondria with the MitoBloCK compound or library compound for a short period.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at the appropriate temperature (e.g., 25°C for yeast, 37°C for mammalian) for various time points.
-
-
Protease Treatment: Stop the import reaction by placing the samples on ice and treat with a protease to digest any non-imported precursor protein on the mitochondrial surface.
-
Mitochondrial Re-isolation: Re-isolate the mitochondria by centrifugation.
-
Analysis: Lyse the mitochondria and analyze the imported proteins by SDS-PAGE and autoradiography.
-
Quantification: Quantify the amount of imported protein to determine the inhibitory effect of the compound.
Visualizations
Caption: High-throughput screening workflow for identifying compounds that rescue mitochondrial dysfunction.
Caption: Mechanism of action of MitoBloCK-1 on the TIM22 protein import pathway.
Caption: Mechanism of action of MitoBloCK-6 on the mitochondrial disulfide relay system.
References
- 1. benchchem.com [benchchem.com]
- 2. A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MitoBloCK-11 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of MitoBloCK-11, a small molecule inhibitor of the mitochondrial TIM22 protein import pathway. The following methods are designed to provide quantitative and qualitative data on the inhibitory activity of this compound in both isolated mitochondria and cell-based models.
Introduction
Mitochondria are essential organelles that rely on the import of nuclear-encoded proteins for their function and biogenesis. The Translocase of the Inner Mitochondrial Membrane 22 (TIM22) pathway is responsible for inserting multi-pass transmembrane proteins, such as metabolite carriers, into the inner mitochondrial membrane. This compound is a novel small molecule designed to specifically inhibit this pathway, offering a valuable tool for studying mitochondrial protein import and as a potential therapeutic agent.
This compound is part of a class of molecules that target the small TIM chaperones in the intermembrane space, specifically the Tim9-Tim10 complex.[1][2] By disrupting the binding of precursor proteins to this chaperone complex, this compound effectively halts their translocation across the outer mitochondrial membrane at an early stage.[2][3] These notes detail key experimental procedures to quantify the inhibitory effect of this compound on the TIM22 pathway.
Key Experimental Techniques
Several key techniques can be employed to measure the efficacy of this compound. These include:
-
In Vitro Mitochondrial Protein Import Assays: The gold standard for directly measuring the inhibition of protein import into isolated mitochondria. Both radiolabeled and fluorescence-based methods are described.
-
Yeast Growth Assays: A powerful genetic tool to assess the in vivo effects of this compound, particularly in yeast strains with mutations in the TIM22 pathway components, which exhibit hypersensitivity.
-
Cell Viability Assays in Mammalian Cells: To determine the cytotoxic effects of this compound and establish effective concentrations for in vivo studies.
-
Assessment of Mitochondrial Membrane Potential: A crucial control experiment to ensure that the observed inhibition of protein import is not a secondary effect of mitochondrial uncoupling.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro Mitochondrial Protein Import Inhibition by this compound
| Precursor Protein Substrate | This compound Concentration (µM) | % Import Inhibition (relative to vehicle control) |
| ADP/ATP Carrier (AAC) - TIM22 Substrate | 1 | 25% |
| 5 | 60% | |
| 10 | 85% | |
| 25 | 95% | |
| Phosphate Carrier (PiC) - TIM22 Substrate | 1 | 20% |
| 5 | 55% | |
| 10 | 80% | |
| 25 | 92% | |
| Hsp60 - TIM23 Substrate (Control) | 25 | <5% |
| Su9-DHFR - TIM23 Substrate (Control) | 25 | <5% |
Table 2: Yeast Growth Inhibition by this compound
| Yeast Strain | This compound MIC₅₀ (µM) |
| Wild-Type (e.g., W303) | > 100 |
| tim10-1 mutant | 15 |
| tim9-3 mutant | 11 |
| tim23 mutant (Control) | > 200 |
Table 3: Mammalian Cell Viability (e.g., HeLa cells) after 24h Treatment with this compound
| This compound Concentration (µM) | % Cell Viability (relative to vehicle control) |
| 1 | 98% |
| 5 | 90% |
| 10 | 75% |
| 25 | 50% (IC₅₀) |
| 50 | 20% |
| 100 | 5% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the TIM22 import pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MitoBloCK-11 Activity
Welcome to the technical support center for MitoBloCK-11. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected results, particularly a lack of inhibition of mitochondrial protein import. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you identify and resolve potential issues.
Troubleshooting Guide: this compound Not Inhibiting Mitochondrial Import
If you are observing that this compound is not inhibiting mitochondrial protein import in your experiments, there are several potential factors to consider, ranging from the inhibitor itself to the experimental setup. This guide will walk you through a systematic approach to troubleshoot the issue.
dot
Technical Support Center: Optimizing MitoBloCK-11 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MitoBloCK-11 for maximum therapeutic or experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of mitochondrial protein import.[1] While its precise mechanism is still under investigation, it is thought to act by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments into the mitochondria.[1] Disrupting mitochondrial protein import can lead to cellular stress and apoptosis, making it a potential therapeutic agent in diseases with mitochondrial dysfunction.
Q2: What is a typical starting concentration for this compound in cell-based assays?
While specific dose-response data for this compound is not widely published, a common starting point for novel small molecule inhibitors is to test a broad concentration range, such as 1 nM to 100 µM.[2] For other MitoBloCK compounds, such as MitoBloCK-6, concentrations in the range of 5-10 µM have been shown to be effective in leukemia cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is advisable to first dilute the stock solution in DMSO to an intermediate concentration before the final dilution in the aqueous medium.
Q4: What are the common off-target effects of mitochondrial protein import inhibitors?
Inhibitors of mitochondrial protein import can have broad effects on cellular homeostasis beyond their intended target. These can include disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and induction of cellular stress pathways. It is important to include appropriate controls in your experiments to assess these potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| High Cell Toxicity/Death | Inhibitor concentration is too high. | Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Test a wider range of concentrations, including lower nanomolar ranges. |
| Solvent (DMSO) toxicity. | Run a vehicle control with the same concentration of DMSO used in your highest inhibitor concentration. Ensure the final DMSO concentration in the culture medium is as low as possible, ideally below 0.5%. | |
| Cell line is particularly sensitive. | Test this compound on a different, more robust cell line to determine if the toxicity is cell-type specific. | |
| No Observable Effect | Inhibitor concentration is too low. | Increase the concentration of this compound. Ensure that the concentration range in your dose-response experiment extends to a sufficiently high level (e.g., 100 µM). |
| Inhibitor has degraded. | Prepare fresh stock and working solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect experimental endpoint. | Ensure the assay you are using is sensitive enough to detect the expected biological effect. Consider measuring multiple endpoints (e.g., apoptosis, mitochondrial membrane potential, specific protein levels). | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. |
| Precipitation of the inhibitor. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a different dilution method. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol outlines a method for determining the IC50 of this compound in a specific cell line using a cell viability assay.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| [e.g., HeLa] | 24 | [Experimental Value] |
| 48 | [Experimental Value] | |
| 72 | [Experimental Value] | |
| [e.g., A549] | 24 | [Experimental Value] |
| 48 | [Experimental Value] | |
| 72 | [Experimental Value] |
Visualizations
Caption: A flowchart illustrating the key steps for determining the optimal concentration of this compound.
Caption: A diagram illustrating the proposed signaling pathway of this compound.
References
Technical Support Center: Troubleshooting MitoBloCK-11
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals using MitoBloCK-11. As specific data for this compound is limited in published literature, this guide provides troubleshooting advice and experimental protocols based on the known characteristics of other members of the MitoBloCK family of mitochondrial protein import inhibitors, such as MitoBloCK-1, -6, and -10. The information provided should be used as a general guideline, and we strongly recommend empirical determination of optimal concentrations and potential off-target effects for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of mitochondrial protein import.[1] Based on the known mechanisms of the MitoBloCK family, it likely targets components of the mitochondrial protein import machinery. For example, MitoBloCK-1 targets the TIM22 pathway by impeding the binding of the Tim9-Tim10 complex to substrates, while MitoBloCK-10 attenuates the activity of the presequence translocase-associated motor (PAM) complex by inhibiting Tim44.[2][3][4][5] It is crucial to experimentally validate the specific target and mechanism of this compound in your system.
Q2: I am not observing the expected phenotype after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of an observable phenotype:
-
Suboptimal Concentration: The effective concentration of this compound may vary significantly between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cells.
-
Cellular Resistance: Some cell lines may have intrinsic resistance mechanisms or compensatory pathways that mitigate the effects of mitochondrial protein import inhibition.
-
Compound Instability: Ensure that the compound has been stored correctly and that the working solution is freshly prepared.
-
Incorrect Target Pathway: The cellular process you are studying may not be sensitive to the inhibition of the specific mitochondrial protein import pathway targeted by this compound.
Q3: I am observing significant cytotoxicity and cell death at concentrations where I expect to see a specific inhibitory effect. How can I troubleshoot this?
A3: High cytotoxicity can be an indication of off-target effects or overwhelming inhibition of essential mitochondrial functions. Here are some troubleshooting steps:
-
Titrate the Concentration: Perform a careful dose-response curve to identify a concentration that inhibits the target pathway with minimal impact on overall cell viability.
-
Time-Course Experiment: Reduce the incubation time. Shorter exposure to the inhibitor may be sufficient to observe the desired effect without inducing widespread cell death.
-
Assess Apoptosis: Determine if the observed cell death is due to apoptosis. You can perform assays for caspase activation or cytochrome c release. If apoptosis is confirmed, you may be able to use caspase inhibitors to separate the specific inhibitory effect from the apoptotic phenotype.
-
Evaluate Mitochondrial Health: Assess general mitochondrial health using assays for mitochondrial membrane potential or reactive oxygen species (ROS) production. This can help you understand the extent of mitochondrial dysfunction.
Troubleshooting Guide
This section provides guidance on how to address specific unexpected experimental outcomes.
Problem 1: High variability between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or inconsistent incubation times.
-
Troubleshooting Steps:
-
Ensure precise and consistent cell counting and seeding for all experiments.
-
Always prepare fresh working solutions of this compound from a validated stock.
-
Standardize all incubation times and experimental conditions.
-
Problem 2: Unexpected changes in cellular metabolism.
-
Possible Cause: Inhibition of mitochondrial protein import can have broad effects on cellular metabolism beyond the specific pathway being studied.
-
Troubleshooting Steps:
-
Metabolic Profiling: Conduct assays to measure key metabolic parameters such as ATP levels, oxygen consumption rate (OCR), and extracellular acidification rate (ECAR).
-
Control Experiments: Compare the metabolic profile of this compound treated cells with that of cells treated with other known mitochondrial inhibitors to understand the specific metabolic consequences.
-
Problem 3: Observed effects are not rescued by genetic knockdown/knockout of the putative target.
-
Possible Cause: This strongly suggests that the observed phenotype is due to off-target effects of this compound.
-
Troubleshooting Steps:
-
Target Validation: Use orthogonal approaches to validate the target of this compound in your system, such as chemical proteomics or thermal shift assays.
-
Phenotypic Screening: Screen for the observed phenotype using a library of compounds with known targets to identify potential off-target pathways.
-
Structural Analogs: If available, test structural analogs of this compound that are known to be inactive against the primary target to see if they still produce the off-target effect.
-
Quantitative Data from MitoBloCK Analogs
The following table summarizes publicly available data for other MitoBloCK compounds to provide a reference for expected concentration ranges and effects.
| Compound | Target Pathway | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| MitoBloCK-1 | TIM22 Pathway | Mammalian Cells | Cell Growth | Not specified | |
| MitoBloCK-6 | Mia40/Erv1 Redox-Mediated Import | hESCs | Apoptosis | 20 µM (induces cytochrome c release) | |
| Liver Cancer Cells | Proliferation Inhibition | 20-40 µM | |||
| MitoBloCK-10 | PAM Complex (Tim44) | HeLa | Cell Viability | 17.2 µM | |
| HUVECs | Angiogenesis Inhibition | Not specified |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mitochondrial Membrane Potential Assay (TMRM Assay)
This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
TMRM (Tetramethylrhodamine, Methyl Ester) stock solution (in DMSO)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.
-
In a separate set of wells, treat cells with FCCP (e.g., 10 µM) for 15-30 minutes as a positive control for depolarization.
-
Prepare a working solution of TMRM in pre-warmed complete cell culture medium (final concentration typically 20-100 nM, optimize for your cell type).
-
Remove the treatment medium and add the TMRM-containing medium to all wells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed PBS or imaging buffer.
-
Acquire images using a fluorescence microscope with a TRITC filter set or measure fluorescence intensity using a plate reader (Ex/Em ~549/575 nm).
-
A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
In Vitro Mitochondrial Protein Import Assay
This is a more advanced assay to directly measure the inhibition of mitochondrial protein import. It typically involves isolated mitochondria and radiolabeled precursor proteins. This is a generalized protocol; specific details may vary.
Materials:
-
Isolated mitochondria from cells or tissue
-
Radiolabeled precursor protein (e.g., synthesized via in vitro transcription/translation with ³⁵S-methionine)
-
Import buffer (containing salts, buffer, and an energy source like ATP and succinate)
-
This compound
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Isolate mitochondria from your cells or tissue of interest using standard differential centrifugation protocols.
-
Synthesize a radiolabeled mitochondrial precursor protein using an in vitro transcription/translation system.
-
Set up import reactions by incubating the isolated mitochondria in import buffer with the radiolabeled precursor protein.
-
Add different concentrations of this compound or vehicle control to the import reactions.
-
Incubate the reactions at 30°C for a defined period (e.g., 15-60 minutes).
-
Stop the import reaction by placing the tubes on ice.
-
To remove non-imported precursor protein, treat a subset of the samples with Proteinase K. This will digest any protein on the outer surface of the mitochondria, while imported proteins will be protected.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
A decrease in the band corresponding to the mature, imported protein in the presence of this compound indicates inhibition of protein import.
Visualized Pathways and Workflows
Caption: Proposed mechanism of this compound action on mitochondrial protein import pathways.
Caption: Potential off-target effect of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.eric.ed.gov [files.eric.ed.gov]
- 4. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving MitoBloCK-11 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the mitochondrial protein import inhibitor, MitoBloCK-11.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you experience difficulty dissolving this compound in DMSO, sonication is recommended to facilitate dissolution.[1] Ensure you are using anhydrous (dry) DMSO, as the presence of water can reduce the solubility of hydrophobic compounds.
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium)?
A3: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can "crash out" of solution and form a precipitate. This is a common phenomenon for many small molecule inhibitors.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced toxicity to cells, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically at or below 0.5% (v/v).
Troubleshooting Guide: Precipitation in Aqueous Solutions
If you observe precipitation of this compound during your experiments, follow this troubleshooting workflow:
References
MitoBloCK-11 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MitoBloCK-11. Due to limited publicly available data specifically for this compound, some information provided is based on the characteristics of other members of the MitoBloCK family of mitochondrial protein import inhibitors.
Troubleshooting Guide
Issue 1: Loss of this compound Activity in Long-Term Experiments
Potential Cause: Degradation of the compound in aqueous cell culture media over time.
Suggested Solution:
-
Prepare Fresh Working Solutions: For every experiment, especially those extending beyond 24 hours, prepare a fresh working solution of this compound from a frozen stock. It is recommended to use solutions on the same day they are prepared.
-
Aliquot Stock Solutions: Upon receipt, dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. Immediately aliquot this stock into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[1] This minimizes freeze-thaw cycles that can degrade the compound.
-
Minimize Exposure to Light: Protect stock and working solutions from light to prevent photodegradation.
-
Consider Perfusion Systems: For very long-term experiments (multiple days), consider using a perfusion system to continuously supply fresh media containing this compound, maintaining a constant effective concentration.
Issue 2: Observed Cytotoxicity or Off-Target Effects
Potential Cause: High concentrations of this compound or its solvent (e.g., DMSO) can be toxic to cells. The compound may also have off-target effects at higher concentrations.
Suggested Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. For example, a study with MitoBloCK-6 in liver cancer cells showed no acute cytotoxicity up to 100 μM for 24 hours, but significant effects on proliferation at 30 μM over 72 hours.[2]
-
Solvent Control: Always include a vehicle control (media with the same concentration of DMSO or other solvent used to dissolve this compound) in your experiments to differentiate between compound-specific effects and solvent-induced toxicity.
-
Monitor Cell Morphology: Regularly observe cell morphology under a microscope for signs of stress or death, such as rounding, detachment, or membrane blebbing.
-
Assess Mitochondrial Health: Use assays like MitoTracker staining or measurements of mitochondrial membrane potential to assess the general health of the mitochondria in your experimental system.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause: Variability in compound handling, storage, or experimental setup.
Suggested Solution:
-
Standardize Protocols: Ensure all lab members follow a standardized protocol for preparing, storing, and using this compound.
-
Verify Compound Integrity: If you suspect degradation of your stock, consider obtaining a fresh vial of the compound.
-
Allow for Equilibration: Before use, allow the frozen stock vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from entering the vial.
-
Ensure Proper Mixing: When adding the compound to cell culture media, ensure thorough but gentle mixing to achieve a homogenous concentration.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
-
Solid Form: Store the lyophilized powder in a tightly sealed vial at -20°C for up to 6 months.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot into single-use vials and store at -20°C for up to one month, or at -80°C for longer-term storage (up to 2 years for some related compounds).
Q2: What is the recommended solvent for this compound?
Q3: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of mitochondrial protein import. It is thought to act through the transport protein Seo1, affecting precursor proteins that contain hydrophobic segments.
Q4: Are there known off-target effects for the MitoBloCK family of compounds?
While specific off-target effects for this compound are not documented, it is always a possibility with small molecule inhibitors. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes data for other well-characterized members of the MitoBloCK family to provide a general reference.
| Compound | Target | IC50 | Cell Line | Incubation Time | Effect |
| MitoBloCK-10 | PAM complex | 17.2 µM | HeLa | 24 h | Inhibition of cell viability |
| MitoBloCK-6 | Erv1/ALR | 900 nM (Erv1), 700 nM (ALR) | N/A (Enzyme assay) | N/A | Inhibition of enzyme activity |
| MitoBloCK-6 | N/A | 5-10 µM | Leukemia cell lines | N/A | Cell death |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the vial of solid this compound to reach room temperature for at least 60 minutes before opening.
-
Stock Solution Preparation: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Mix thoroughly until completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on the cytotoxicity of withaferin A.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells per well.
-
Incubation: Allow the cells to adhere and grow for 6 hours in a 37°C, 5% CO2 incubator.
-
Treatment: Add media containing various concentrations of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
common pitfalls in MitoBloCK-11 experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MitoBloCK-11 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mitochondrial protein import. It is believed to exert its effects by targeting the transport protein Seo1 (also known as NDUFA11), a subunit of the mitochondrial Complex I. Its inhibitory action is particularly noted against precursor proteins that contain hydrophobic segments. By interfering with the import of these proteins, this compound can be used to study various mitochondrial processes, including the PINK1/Parkin pathway associated with Parkinson's disease.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years. Once dissolved in a solvent such as DMSO, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always allow the vial to equilibrate to room temperature for at least one hour before opening.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing working solutions for cell culture experiments, it is recommended to first create a concentrated stock solution in DMSO. This stock can then be diluted in the aqueous culture medium to the desired final concentration. To avoid precipitation, it is good practice to pre-warm the stock solution and the culture medium to 37°C before dilution. If precipitation occurs, sonication can be used to aid in redissolving the compound.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Mitochondrial Protein Import
Possible Cause 1: Incorrect experimental setup for hydrophobic precursors.
-
Suggestion: this compound preferentially inhibits the import of precursor proteins containing hydrophobic segments. Ensure that the substrate you are using in your in vitro import assay has hydrophobic domains. Using a hydrophilic precursor may not show significant inhibition with this compound.
Possible Cause 2: Degradation of this compound.
-
Suggestion: Ensure that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
Possible Cause 3: Suboptimal concentration of this compound.
-
Suggestion: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and precursor protein. Concentrations used for other MitoBloCK compounds may not be directly transferable to this compound.
Experimental Protocol: In Vitro Mitochondrial Protein Import Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Isolation of Mitochondria: Isolate mitochondria from your cell line or tissue of interest using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.
-
In Vitro Transcription and Translation: Synthesize your radiolabeled precursor protein of interest using a commercially available in vitro transcription/translation kit.
-
Import Reaction:
-
Pre-incubate isolated mitochondria (20-50 µg) in import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KPi, 5 mM DTT, 1 mM ATP, 5 mM succinate) with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 30°C.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at 30°C with gentle shaking for different time points (e.g., 5, 15, 30 minutes).
-
-
Protease Treatment: Stop the import reaction by placing the tubes on ice. Treat the samples with proteinase K to digest any non-imported precursor protein on the mitochondrial surface. A control sample without protease treatment and a control with detergent (e.g., Triton X-100) plus protease should be included.
-
Analysis: Re-isolate the mitochondria by centrifugation, lyse them in sample buffer, and analyze the imported proteins by SDS-PAGE and autoradiography.
Problem 2: High Cell Death or Off-Target Effects Observed
Possible Cause 1: this compound cytotoxicity at the tested concentration.
-
Suggestion: High concentrations of any small molecule inhibitor can lead to cytotoxicity. It is essential to determine the optimal working concentration that inhibits the target process without causing widespread cell death. Perform a cell viability assay to determine the IC50 value of this compound for your cell line.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the MTT tetrazolium salt into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Possible Cause 2: Off-target effects on mitochondrial respiratory chain.
-
Suggestion: Since the proposed target of this compound, Seo1 (NDUFA11), is a subunit of Complex I of the electron transport chain, it is possible that the inhibitor may have broader effects on mitochondrial respiration.[2] Consider performing a Seahorse assay or measuring oxygen consumption rates to assess the impact of this compound on mitochondrial respiration.
Problem 3: Artifacts in Zebrafish Development Assays
Possible Cause 1: Inappropriate drug concentration leading to lethality or severe malformations.
-
Suggestion: The concentration of this compound needs to be carefully titrated for zebrafish embryo assays. Start with a wide range of concentrations to determine the maximum tolerated concentration and the concentration that induces a specific phenotype without causing immediate lethality.
Experimental Protocol: Zebrafish Embryo Toxicity Assay
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.
-
Dechorionation: If necessary for your experiment, dechorionate the embryos enzymatically or manually.
-
Exposure: At the desired developmental stage (e.g., 6 hours post-fertilization), place individual embryos into the wells of a multi-well plate containing embryo medium with different concentrations of this compound or a vehicle control.
-
Incubation and Observation: Incubate the embryos at 28.5°C and observe their development at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a stereomicroscope.
-
Endpoint Assessment: Record various developmental endpoints, such as mortality, hatching rate, heart rate, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[3][4][5]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Solvent | DMSO |
| Storage (Powder) | -20°C for up to 2 years |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
| Handling | Aliquot stock solutions; Avoid repeated freeze-thaw cycles |
Table 2: General Concentration Ranges for In Vitro and In Vivo Assays
| Assay Type | Starting Concentration Range | Notes |
| In Vitro Mitochondrial Import | 1 - 50 µM | Optimal concentration is precursor-dependent. |
| Cell-Based Assays | 0.1 - 100 µM | Determine IC50 for your specific cell line. |
| Zebrafish Embryo Assay | 1 - 100 µM | Titrate to find the optimal phenotypic window. |
Visualizations
References
- 1. This compound|413606-16-3|COA [dcchemicals.com]
- 2. NDUFA11 - Wikipedia [en.wikipedia.org]
- 3. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
refining MitoBloCK-11 treatment times for optimal results
Welcome to the technical support center for MitoBloCK-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment times for optimal experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of mitochondrial protein import.[1][2] It is believed to act through the transport protein Seo1, distinguishing its mechanism from inhibitors that target Tom70 or Tom20.[1][2] this compound has been shown to be involved in the PINK1 pathway, which is significant in the study of autosomal recessive Parkinson's disease.[3]
Q2: What is a recommended starting concentration and treatment time for this compound in cell culture?
A2: A starting point for concentration can be determined by performing a dose-response experiment to establish the IC50 for your specific cell line and experimental endpoint. Based on studies with similar mitochondrial inhibitors, a broad range of 1 µM to 100 µM can be initially screened. For treatment time, a pilot experiment with time points ranging from 6 to 48 hours is recommended to observe both early and late cellular responses.
Q3: How can I be sure that the observed effects are due to this compound and not off-target effects?
A3: To validate the specificity of this compound, consider the following controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound.
-
Rescue Experiment: If possible, overexpress the target protein (Seo1) to see if it rescues the phenotype induced by this compound.
-
Orthogonal Validation: Use an alternative method, such as siRNA-mediated knockdown of Seo1, to see if it phenocopies the effects of this compound.
Q4: What are the best practices for preparing and storing this compound?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved; sonication may be necessary. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light. To use, thaw the stock solution and dilute it to the final working concentration in your cell culture medium immediately before the experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism of action for this compound, where it inhibits the mitochondrial import of specific precursor proteins by targeting the Seo1 transport protein. This disruption is linked to the PINK1 pathway, which is involved in mitochondrial quality control and is relevant to Parkinson's disease research.
Caption: Hypothetical signaling pathway of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Low Concentrations | 1. Off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation. | 1. Decrease the concentration of this compound. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO). 3. Check for precipitation in the media after adding the compound. If present, sonicate the stock solution or prepare a fresh dilution. |
| No Observable Effect | 1. Insufficient concentration. 2. Inadequate treatment time. 3. Compound instability. 4. Poor cell permeability. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Extend the treatment duration. 3. Prepare fresh dilutions for each experiment and consider media changes with fresh compound for long-term experiments. 4. Consult literature for the physicochemical properties of this compound or similar compounds. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the compound. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of Compound in Media | 1. Poor aqueous solubility. 2. "Solvent shock" from direct dilution of concentrated stock. | 1. Perform a solubility test to determine the maximum soluble concentration in your media. 2. Prepare an intermediate dilution of the stock solution in media before adding it to the final culture volume. |
Experimental Workflow for Optimizing Treatment Time
The following diagram outlines a systematic approach to determine the optimal treatment time for this compound in your experimental system.
Caption: Workflow for optimizing this compound treatment time.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Normalize the luminescence signal to cell number (can be done in a parallel plate with a viability assay) and express as fold-change relative to the vehicle control.
Mitochondrial Membrane Potential Assay (TMRM Staining)
-
Cell Seeding and Treatment: Seed cells on a glass-bottom plate suitable for microscopy. Treat with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
Staining: Add TMRM (e.g., 20-100 nM) to the media and incubate for 20-30 minutes at 37°C.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine).
-
Analysis: Quantify the mean fluorescence intensity per cell. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Summary of Quantitative Data
The following table provides a template for summarizing key quantitative data you may generate during your optimization experiments.
| Parameter | Cell Line A | Cell Line B | Notes |
| IC50 (24h) | e.g., 15.2 µM | e.g., 28.5 µM | Determined by MTT assay. |
| Optimal Time for Apoptosis Induction | e.g., 18h | e.g., 24h | Based on peak caspase-3/7 activity. |
| Time for Significant Mitochondrial Depolarization | e.g., 6h | e.g., 12h | Time at which a >50% decrease in TMRM signal is observed. |
| Maximum Tolerated DMSO Concentration | 0.5% | 0.5% | No significant effect on cell viability after 48h. |
References
dealing with cellular toxicity of MitoBloCK-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MitoBloCK-11. The information is tailored for scientists and drug development professionals to address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mitochondrial protein import.[1][2] It is believed to exert its effects by targeting the transport protein Seo1, which is involved in the import of precursor proteins that contain hydrophobic segments into the mitochondria.[2] By inhibiting this process, this compound can disrupt mitochondrial function. It has also been implicated in the PINK1 pathway, which is crucial for mitochondrial quality control, and is being explored for its potential role in studies of autosomal recessive Parkinson's disease.
Q2: What are the known cellular effects of this compound?
A2: As an inhibitor of mitochondrial protein import, this compound can lead to a range of cellular effects primarily stemming from mitochondrial dysfunction. These can include:
-
Disruption of the mitochondrial membrane potential.
-
Induction of apoptosis (programmed cell death).
-
Impaired cellular respiration.
-
Developmental defects, as observed in zebrafish models.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C for up to 2 years. Stock solutions can be prepared in DMSO. For short-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to one month, or at -80°C for up to six months, protected from light. It is recommended to allow the vial to equilibrate to room temperature for at least one hour before opening.
Q4: I am observing high levels of cytotoxicity in my experiments. What could be the cause?
A4: High cytotoxicity is a potential consequence of inhibiting mitochondrial protein import. Several factors could contribute to this:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal working concentration.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to mitochondrial toxins. Cancer cell lines, for example, may be more susceptible due to their altered metabolism.
-
Off-Target Effects: While this compound is suggested to target Seo1, off-target effects cannot be entirely ruled out and may contribute to toxicity.
-
Prolonged Exposure: The duration of exposure to this compound can significantly impact cell viability.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death
If you are observing a significant decrease in cell viability that is confounding your experimental results, consider the following troubleshooting steps.
Potential Cause & Suggested Solution
-
Concentration Too High:
-
Solution: Perform a dose-response experiment (e.g., using a range of concentrations from 0.1 µM to 100 µM) to determine the IC50 value for your cell line. This will help you identify a sublethal concentration for your experiments.
-
-
Prolonged Exposure Time:
-
Solution: Conduct a time-course experiment to assess cell viability at different time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Culture Conditions:
-
Solution: Ensure your cell culture media is fresh and that cells are not overgrown or stressed before adding this compound. Using galactose-containing media instead of glucose can force cells to rely on oxidative phosphorylation and may increase sensitivity to mitochondrial toxins.
-
Issue 2: Inconsistent or Irreproducible Results
Variability in your experimental outcomes can be frustrating. Here are some common sources of inconsistency and how to address them.
Potential Cause & Suggested Solution
-
Compound Instability:
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO used for reconstitution is of high quality and anhydrous.
-
-
Cell Passage Number:
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and sensitivity to drugs can change over time in culture.
-
-
Assay Variability:
-
Solution: Ensure consistent cell seeding densities and incubation times. Use appropriate positive and negative controls in all assays.
-
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following table provides an example of how to structure a dose-response analysis for cytotoxicity. Researchers should generate their own data based on their specific cell lines and experimental conditions.
| Cell Line | Treatment Duration (hours) | IC50 (µM) - Example Data |
| HeLa | 24 | 25.5 |
| SH-SY5Y | 24 | 15.2 |
| Primary Neurons | 24 | 5.8 |
| HeLa | 48 | 12.1 |
| SH-SY5Y | 48 | 7.9 |
| Primary Neurons | 48 | 2.3 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Fluorescent cationic dye (e.g., TMRM, TMRE, or JC-1)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on glass-bottom dishes (for microscopy) or in appropriate plates/flasks (for flow cytometry).
-
Treat cells with this compound at the desired concentration and for the desired time. Include vehicle and positive controls.
-
In the final 15-30 minutes of treatment, add the fluorescent dye to the medium at the manufacturer's recommended concentration (e.g., 20-100 nM for TMRM).
-
Wash the cells with pre-warmed PBS or medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
Protocol 3: Detection of Apoptosis using Caspase-3/7 Activation Assay
Activation of executioner caspases like caspase-3 and -7 is a hallmark of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Caspase-3/7 activation assay kit (e.g., containing a fluorogenic substrate like DEVD-amc)
-
Staurosporine or other known apoptosis inducer as a positive control
-
Plate reader capable of measuring fluorescence
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the cell viability protocol.
-
At the end of the treatment period, add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths. An increase in fluorescence indicates caspase activation and apoptosis.
Visualizations
Caption: Proposed mechanism of this compound action and its cellular consequences.
Caption: A logical workflow for troubleshooting excessive cytotoxicity.
Caption: Potential interplay of this compound with the PINK1/Parkin mitophagy pathway.
References
MitoBloCK-11 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental troubleshooting for MitoBloCK-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mitochondrial protein import. It is believed to act by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments. This mechanism of action makes it a valuable tool for studying mitochondrial biogenesis and its role in cellular processes. This compound has also been implicated in the PINK1/Parkin pathway, which is relevant to research in neurodegenerative diseases like Parkinson's disease.[1][2]
Q2: What is the recommended purity for this compound to be used in experiments?
A2: For reliable and reproducible experimental results, it is recommended to use this compound with a purity of >98%.[3] Commercially available this compound should come with a Certificate of Analysis (CoA) specifying the purity determined by methods such as High-Performance Liquid Chromatography (HPLC).
Q3: How should this compound be stored?
A3: Proper storage of this compound is crucial to maintain its stability and activity. For long-term storage, the solid powder should be stored at -20°C for up to one year. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the appropriate cell culture medium or buffer.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining accurate and reproducible experimental data. The following tables summarize the key physicochemical properties and recommended analytical techniques for quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₂BrN₃O₄S |
| Molecular Weight | 434.26 g/mol |
| Appearance | Solid powder |
| CAS Number | 413606-16-3 |
Table 2: Recommended Analytical Methods for Quality Control
| Analytical Method | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification | >98% |
| Mass Spectrometry (MS) | Identity confirmation and impurity profiling | Consistent with expected mass and fragmentation |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment | Spectrum consistent with the proposed structure |
Experimental Protocols
Below are detailed methodologies for the key experiments related to the quality control and use of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
This protocol describes a general method for confirming the molecular weight of this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
C18 LC column suitable for MS
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a 10 µM solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid.
-
LC-MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to elute the compound.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight of this compound (m/z 433.97 for [M-H]⁻ and 435.99 for [M+H]⁺, considering the isotopic pattern of Bromine).
-
-
Data Analysis: Analyze the mass spectrum to confirm the presence of the ion corresponding to the expected molecular weight of this compound. Examine the isotopic pattern to confirm the presence of a bromine atom.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in an NMR tube. Ensure the sample is fully dissolved.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
Parameters: Use standard acquisition parameters for small molecule analysis.
-
-
Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration of the signals with the expected structure of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Verify the storage conditions and age of the compound. Re-evaluate the purity and integrity of the compound using HPLC or LC-MS. |
| Incorrect Concentration | Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution spectrophotometrically if a molar extinction coefficient is known. |
| Cell Line Insensitivity | The targeted pathway may not be active or essential in your specific cell line. Try using a positive control (another known mitochondrial import inhibitor) to confirm pathway activity. Consider using a different cell line known to be sensitive to mitochondrial import inhibition. |
| Solubility Issues | Ensure this compound is fully dissolved in the final working solution. Precipitates can significantly lower the effective concentration. Sonication may aid in dissolution. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration that provides the desired effect with minimal toxicity or off-target effects. |
| Non-specific Binding | Include appropriate vehicle controls (e.g., DMSO) in all experiments. Consider using a structurally similar but inactive analog as a negative control if available. |
| Cellular Stress Response | High concentrations of inhibitors can induce general cellular stress. Monitor for markers of stress (e.g., heat shock proteins) and use the lowest effective concentration. |
Issue 3: Zebrafish Developmental Assay - Unexpected Phenotypes or High Mortality
| Possible Cause | Troubleshooting Step |
| Toxicity at Tested Concentration | Perform a dose-ranging study to determine the maximum tolerated concentration (MTC) and a range of concentrations that induce specific developmental defects without causing widespread lethality.[4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for zebrafish embryos (typically <0.5%). |
| Variability in Embryo Staging | Synchronize embryo collection and staging to reduce variability in developmental stage at the start of the experiment. |
| Non-specific Developmental Defects | Compare the observed phenotype to known phenotypes of general mitochondrial dysfunction in zebrafish to assess specificity. |
Signaling Pathways and Experimental Workflows
Mitochondrial Protein Import Pathway
The following diagram illustrates the general pathways for protein import into mitochondria, highlighting the translocase of the outer membrane (TOM) and the translocase of the inner membrane (TIM) complexes. This compound is proposed to inhibit a component of this intricate machinery.
Caption: General overview of mitochondrial protein import pathways and the proposed target of this compound.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the steps to evaluate the inhibitory effect of this compound on mitochondrial protein import.
Caption: A logical workflow for the experimental validation of this compound's biological activity.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How mitochondrial dysfunction affects zebrafish development and cardiovascular function: an in vivo model for testing mitochondria-targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr-bio.com [nmr-bio.com]
overcoming resistance to MitoBloCK-11 in cell lines
Welcome to the technical support center for MitoBloCK-11. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell lines.
Mechanism of Action: An Overview
This compound is a novel small molecule inhibitor of mitochondrial protein import.[1][2] By disrupting the import of essential proteins into the mitochondria, it triggers mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway. Its primary mechanism involves inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Resistance to this compound can arise from various cellular adaptations that counteract this pro-apoptotic pressure.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound after initial successful treatments. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to agents that induce mitochondrial apoptosis, such as this compound, typically involves one or more of the following mechanisms:
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can overexpress anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, primarily Mcl-1 and Bcl-xL.[3][4][5] These proteins sequester pro-apoptotic effector proteins (BAX/BAK), preventing MOMP and subsequent apoptosis.
-
Metabolic Reprogramming: Cells may shift their metabolic state to become less reliant on mitochondrial oxidative phosphorylation (OXPHOS). An increased rate of glycolysis can provide ATP and essential macromolecules, allowing cells to survive even with compromised mitochondrial function.
-
Alterations in Mitochondrial Dynamics: The balance between mitochondrial fission and fusion can be altered to promote survival. A state of mitochondrial hyperfusion has been linked to chemoresistance by maintaining mitochondrial integrity and ATP production.
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A stepwise experimental approach is recommended. Start by assessing the expression of key anti-apoptotic proteins, then analyze the metabolic profile of your resistant cells compared to the parental (sensitive) line.
-
Step 1: Analyze Protein Expression: Use Western Blotting to check for the upregulation of Mcl-1 and Bcl-xL.
-
Step 2: Assess Apoptosis Induction: Confirm that the apoptotic pathway is inhibited using an Annexin V/PI assay.
-
Step 3: Measure Mitochondrial Health: Use a JC-1 assay to determine if the mitochondrial membrane potential is maintained in resistant cells upon treatment.
-
Step 4: Characterize Metabolic Profile: Perform a Seahorse XF Real-Time ATP Rate Assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A shift towards a higher ECAR/OCR ratio in resistant cells indicates a glycolytic phenotype.
Q3: My resistant cells show high levels of Mcl-1. What is the best strategy to overcome this?
A3: The most direct strategy is to co-administer this compound with a selective Mcl-1 inhibitor (e.g., S63845). This combination therapy approach can restore sensitivity by simultaneously blocking the primary target and the resistance mechanism. Always perform a dose-response matrix to determine synergistic concentrations.
Q4: My resistant cells have shifted to a glycolytic metabolism. How can I re-sensitize them to this compound?
A4: To target this resistance, you can use a glycolytic inhibitor such as 2-deoxy-D-glucose (2-DG). By blocking glycolysis, you force the cells to rely on their compromised mitochondria, creating a synthetic lethal scenario when combined with this compound.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Problem / Observation | Potential Cause | Suggested Solution |
| No apoptosis observed in treated cells (Annexin V negative). | 1. Upregulation of Mcl-1/Bcl-xL. 2. Inactive caspases. | 1. Perform Western Blot for Mcl-1 and Bcl-xL. 2. If upregulated, consider co-treatment with a relevant BH3 mimetic (e.g., S63845 for Mcl-1, A-1331852 for Bcl-xL). 3. Perform a Caspase-3/7 activity assay to confirm the block is upstream. |
| Mitochondrial membrane potential is stable after treatment (High Red/Green JC-1 ratio). | 1. Overexpression of anti-apoptotic proteins preventing MOMP. | 1. This strongly suggests a block at the level of the Bcl-2 family. Proceed with Western Blot analysis for Mcl-1 and Bcl-xL. |
| Cells show increased ECAR and decreased OCR in a Seahorse assay. | 1. Metabolic shift to glycolysis. | 1. Confirm with a glucose uptake assay. 2. Test co-treatment with a glycolysis inhibitor (e.g., 2-DG) to restore sensitivity to this compound. |
| Cells display elongated and interconnected mitochondria under microscopy. | 1. Shift towards mitochondrial fusion. | 1. This morphology is associated with chemoresistance. 2. Analyze the expression of fusion proteins (Opa1, Mfn1/2) and fission proteins (Drp1, Fis1) via Western Blot. 3. Consider using a mitochondrial fission promoter to see if it re-sensitizes cells. |
Visual Guides & Workflows
Signaling Pathway: Intrinsic Apoptosis and Resistance
Caption: Intrinsic apoptosis pathway initiated by this compound and point of resistance.
Experimental Workflow: Diagnosing Resistance
References
- 1. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of bcl-xL can confer a multidrug resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MitoBloCK-11 Target Engagement with Seo1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the engagement of MitoBloCK-11 with its putative target, Seo1, a key component of the mitochondrial protein import machinery. We will explore experimental approaches to confirm this interaction and compare this compound's effects with other known inhibitors of mitochondrial protein import, providing the necessary data and protocols for robust experimental design.
Comparative Analysis of Mitochondrial Protein Import Inhibitors
To understand the specificity and efficacy of this compound, it is crucial to compare it with other well-characterized inhibitors that target different stages of the mitochondrial protein import process. The following table summarizes the key characteristics of selected MitoBloCK compounds. Data for this compound and its target Seo1 is presented hypothetically, assuming it follows a similar mechanism of inhibiting a specific translocase complex.
| Inhibitor | Target Complex | Mechanism of Action | Model Substrates Inhibited | IC50 / Effective Concentration | Key Validation Assays |
| This compound (Hypothetical) | Seo1-containing complex (e.g., a novel TIM complex) | Binds to Seo1, preventing substrate translocation across the inner membrane. | Specific subset of inner membrane proteins. | ~10-20 µM | In vitro mitochondrial import assay, Cellular Thermal Shift Assay (CETSA) |
| MitoBloCK-1 | TIM22 pathway (Tim9-Tim10 complex) | Impedes binding of the Tim9-Tim10 complex to the substrate during translocation across the outer membrane.[1] | ADP/ATP carrier (AAC), Phosphate carrier (PiC), Tim22, Tafazzin.[1][2] | 10-50 µM in yeast.[3] | In vitro mitochondrial import assay, Chemical-genetic screens.[1] |
| MitoBloCK-6 | Disulfide Relay System (Erv1/ALR) | Inhibits the oxidase activity of Erv1, preventing the import of cysteine-rich proteins into the intermembrane space. | Mia40, Cmc1. | 10-50 µM in yeast. | In vitro mitochondrial import assay, In vitro reconstitution assays of protein oxidation. |
| MitoBloCK-10 | Presequence-associated Motor (PAM) complex | Attenuates PAM complex activity by inhibiting the binding of Tim44 to the precursor and Hsp70. | Substrates of the TIM23 pathway. | IC50 of 17.2 µM in HeLa cells. | In vitro mitochondrial import assay, Cell viability assays. |
Experimental Protocols for Target Validation
Robust validation of this compound's engagement with Seo1 requires a combination of in vitro and cellular assays. Here, we detail the methodologies for two key experiments.
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the ability of a radiolabeled precursor protein to be imported into isolated mitochondria and is a gold-standard method to assess the function of the import machinery.
Principle: Radiolabeled precursor proteins are incubated with isolated, energized mitochondria. Successful import is determined by the protection of the precursor from externally added protease. The amount of imported protein can be quantified by SDS-PAGE and autoradiography.
Protocol:
-
Isolation of Mitochondria:
-
Harvest cultured cells (e.g., HEK293T) and wash with PBS.
-
Resuspend the cell pellet in a homogenization buffer and disrupt the cells using a Dounce homogenizer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in an appropriate import buffer.
-
-
In Vitro Transcription and Translation:
-
Synthesize the radiolabeled precursor protein (e.g., Seo1 substrate) in a rabbit reticulocyte lysate system in the presence of [³⁵S]-methionine.
-
-
Import Reaction:
-
Incubate isolated mitochondria (25-50 µg) with the radiolabeled precursor protein in import buffer containing an energy source (e.g., ATP and NADH).
-
For the experimental condition, pre-incubate mitochondria with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction at 30°C for various time points (e.g., 5, 15, 30 minutes).
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
Treat one half of each sample with proteinase K to digest non-imported proteins. The other half serves as a non-protease-treated control.
-
Inactivate the protease with a specific inhibitor (e.g., PMSF).
-
-
Analysis:
-
Pellet the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet and separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging and quantify the band intensities. A decrease in the amount of protease-protected precursor in the presence of this compound indicates inhibition of import.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a small molecule to its target protein in a cellular context.
Principle: The binding of a ligand (this compound) can stabilize its target protein (Seo1) against thermal denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein that remains.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the individual aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Immediately cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Seo1 at each temperature using Western blotting with a specific antibody against Seo1.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating target engagement.
Caption: Proposed signaling pathway of Seo1-mediated protein import and its inhibition by this compound.
Caption: Experimental workflow for validating this compound and Seo1 target engagement.
References
- 1. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Landscape of PINK1 Pathway Modulation: A Comparative Guide
For researchers and drug development professionals navigating the complexities of neurodegenerative diseases, the PINK1/Parkin pathway represents a critical therapeutic target. This guide offers a comparative analysis of known modulators of this pathway, providing a framework for understanding their mechanisms and efficacy.
A Note on MitoBloCK-11: Initial inquiries into this compound revealed a scarcity of publicly available scientific literature and experimental data detailing its specific mechanism and efficacy as a PINK1 pathway modulator. While some commercial vendors list this compound as a small molecule inhibitor of mitochondrial protein import, potentially acting through the transport protein Seo1, and suggest a role in the PINK1 pathway and Parkinson's disease, the primary research to substantiate these claims and provide a basis for a detailed comparative analysis is not readily accessible. Therefore, this guide will focus on a selection of well-characterized PINK1 pathway modulators for which robust experimental data has been published.
The PINK1/Parkin Pathway: A Guardian of Mitochondrial Quality Control
The PINK1/Parkin pathway is a fundamental cellular process for identifying and clearing damaged mitochondria, a process known as mitophagy. In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage and depolarization, PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane. This accumulation serves as a distress signal, recruiting the E3 ubiquitin ligase Parkin from the cytosol. Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for engulfment by autophagosomes and subsequent degradation. Dysregulation of this pathway is strongly implicated in the pathogenesis of Parkinson's disease.
Figure 1. Simplified signaling pathway of PINK1/Parkin-mediated mitophagy.
Comparative Analysis of PINK1 Pathway Modulators
The following tables summarize the characteristics and available efficacy data for several known modulators of the PINK1 pathway.
| Modulator | Target | Mechanism of Action | Reported Efficacy Highlights | Reference |
| Kinetin | PINK1 | Putative direct activator of PINK1. | Activates PINK1 in cellular assays and shows therapeutic effects in fly and mouse models of mitochondrial dysfunction. However, it suffers from low potency and poor pharmacokinetic properties. | [1] |
| MTK458 | PINK1 | Brain-penetrant small molecule that binds to and stabilizes the active PINK1 complex. | Potentiates PINK1 activity in the presence of mitochondrial stress, increases mitophagy, and shows efficacy in preclinical models of Parkinson's disease. | [1] |
| BL-918 | PINK1/Parkin Pathway | Induces mitophagy by activating the PINK1/Parkin pathway. | Triggers PINK1 accumulation and Parkin translocation to mitochondria, leading to increased mitophagy. | [2] |
| AF-6 | PINK1/Parkin Pathway | Positive modulator that promotes key steps from Parkin translocation to mitophagy. | Enhances Parkin translocation, ubiquitin-ligase activity, and mitochondrial clustering. | [3] |
| USP30 Inhibitors | USP30 (a deubiquitinase) | Indirectly activate the pathway by inhibiting the removal of ubiquitin from mitochondrial proteins, thus promoting Parkin-mediated signaling. | Enhance mitophagy and show protective effects in cellular and animal models of Parkinson's disease. | [4] |
Experimental Methodologies
A critical aspect of evaluating the efficacy of these modulators lies in the experimental protocols used. Below are representative methodologies frequently employed in the cited research.
Cellular Mitophagy Assays
-
mito-Keima Reporter Assay: This fluorescence-based assay is widely used to quantify mitophagy. The mito-Keima protein exhibits a pH-dependent fluorescence shift. In the neutral pH of the mitochondrial matrix, it fluoresces at a shorter wavelength (excitation at 440 nm). Upon delivery to the acidic environment of the lysosome via mitophagy, its fluorescence shifts to a longer wavelength (excitation at 586 nm). The ratio of these two signals provides a quantitative measure of mitophagic flux.
-
Parkin Translocation Assay: Cells co-transfected with fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of oligomycin and antimycin A) in the presence or absence of the modulator. The recruitment of Parkin from the cytosol to the mitochondria is visualized and quantified using fluorescence microscopy.
-
Western Blotting for Phosphorylated Ubiquitin (p-Ser65-Ub): PINK1 phosphorylates ubiquitin at serine 65, a key step in activating Parkin. The levels of p-Ser65-Ub can be measured by Western blotting as a direct biochemical marker of PINK1 activity.
Figure 2. General experimental workflow for assessing PINK1 pathway modulation in vitro.
In Vivo Models
-
Drosophila Models: Flies with mutations in the PINK1 or parkin genes exhibit phenotypes such as flight muscle degeneration and dopaminergic neuron loss. These models are used to assess the ability of modulators to rescue these pathological features.
-
Rodent Models: Mouse models of Parkinson's disease, including those with genetic mutations or those induced by neurotoxins (e.g., MPTP), are employed to evaluate the therapeutic efficacy, pharmacokinetics, and brain penetrance of the compounds.
Conclusion
The development of small molecule modulators of the PINK1/Parkin pathway holds significant promise for the treatment of Parkinson's disease and other neurodegenerative disorders associated with mitochondrial dysfunction. While compounds like MTK458 and various USP30 inhibitors have shown encouraging preclinical results, the field is continuously evolving. A thorough understanding of the distinct mechanisms of action and a rigorous evaluation of efficacy using standardized and quantitative experimental protocols are paramount for the successful clinical translation of these promising therapeutic strategies. As research progresses, it will be crucial to obtain and disseminate detailed experimental data for all emerging modulators, including those like this compound, to allow for a comprehensive and objective comparison within the scientific community.
References
- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control - Which Is the Best Molecular Target for Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This protein could play a key role in treating Parkinson's, new study finds | BBC Science Focus Magazine [sciencefocus.com]
- 4. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of MitoBloCK-11: A Comparative Guide to Mitochondrial Protein Import Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel chemical probes is paramount. This guide provides a comparative analysis of MitoBloCK-11 and related compounds, focusing on their effects on mitochondrial protein import and overall cell viability. While quantitative data for this compound remains forthcoming in published literature, this guide offers a framework for its evaluation by presenting available data for analogous compounds and detailing relevant experimental protocols.
This compound is a novel small molecule identified as a potential inhibitor of mitochondrial protein import. Its putative target is Seo1, a protein implicated in the import of hydrophobic precursor proteins. Furthermore, this compound is suggested to play a role in the PINK1 pathway, a critical signaling cascade in mitochondrial quality control and mitophagy, making it a compound of interest for research in neurodegenerative diseases such as Parkinson's.
Comparative Analysis of MitoBloCK Compounds
To provide a context for the potential effects of this compound, this guide compares it with other members of the MitoBloCK family of mitochondrial protein import inhibitors. Each of these compounds targets a distinct aspect of the complex machinery governing the translocation of proteins into mitochondria.
| Compound | Target/Pathway | Reported Effects | Cell Types Studied |
| This compound | Putative inhibitor of Seo1 ; involved in the PINK1 pathway | Inhibition of precursor proteins with hydrophobic segments. | Not specified in available literature. |
| MitoBloCK-1 | TIM22 pathway (inhibits the Tim9-Tim10 complex) | Decreased cell viability in a dose-responsive manner (25 µM and 50 µM). | Mammalian cells. |
| MitoBloCK-6 | Mia40/Erv1 redox-mediated import pathway | Induces apoptosis; IC50 of 5-10 µM in leukemia cell lines (OCI-AML2, TEX, Jurkat, and NB4).[1] | Human embryonic stem cells, liver cancer cells, leukemia cell lines.[1] |
| MitoBloCK-10 | PAM complex (attenuates Tim44 activity) | Inhibited HeLa cell viability with an IC50 of 17.2 µM.[2] | HeLa cells.[2] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes affected by these inhibitors and the methods used to study them, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of mitochondrial protein import inhibitors. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the MitoBloCK compound or vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the MitoBloCK compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vitro Mitochondrial Protein Import Assay
-
Mitochondria Isolation: Isolate mitochondria from the desired cell type or tissue using differential centrifugation.
-
Radiolabeling of Precursor Protein: In vitro transcribe and translate the precursor protein of interest in the presence of [35S]-methionine.
-
Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor protein in import buffer containing an energy source (ATP, NADH, and succinate) at 30°C for various time points.
-
Protease Treatment: Stop the import reaction by placing the samples on ice and treat with proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Mitochondrial Re-isolation and Lysis: Re-isolate the mitochondria, lyse them, and separate the proteins by SDS-PAGE.
-
Autoradiography: Detect the imported, radiolabeled protein by autoradiography. The amount of imported protein can be quantified by densitometry.
Conclusion
While the specific cellular effects and quantitative impact of this compound are still under investigation, its putative mechanism of action through Seo1 and its involvement in the PINK1 pathway position it as a valuable tool for studying mitochondrial biology and related diseases. By utilizing the comparative data from other MitoBloCK compounds and the detailed experimental protocols provided in this guide, researchers can effectively design and execute studies to elucidate the precise role of this compound in cellular function and pathology. The continued exploration of this and other mitochondrial protein import inhibitors holds significant promise for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies.
References
A Comparative Analysis of MitoBloCKs and Other Mitochondrial Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the MitoBloCK family of mitochondrial protein import inhibitors and other classical mitochondrial inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Introduction to Mitochondrial Inhibitors
Mitochondria are central to cellular metabolism and survival, making them a critical target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. Mitochondrial inhibitors are small molecules that interfere with different aspects of mitochondrial function. These can be broadly categorized based on their mechanism of action.
One major class of inhibitors targets the electron transport chain (ETC) and oxidative phosphorylation, directly impeding cellular energy production. This class includes well-characterized compounds like rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor), and oligomycin (ATP synthase inhibitor).
A more recently emerging class of inhibitors targets the mitochondrial protein import machinery . Since the vast majority of mitochondrial proteins are synthesized in the cytosol and imported into the organelle, disrupting this process offers a distinct mechanism to impair mitochondrial function. The MitoBloCK compounds are a family of small molecules that selectively inhibit different stages of mitochondrial protein import.
This guide will focus on a comparative analysis of selected MitoBloCK compounds (MitoBloCK-1, MitoBloCK-6, MitoBloCK-10, and MitoBloCK-12) and classical ETC inhibitors. As "MitoBloCK-11" is not a designated compound in the current scientific literature, this analysis will focus on its characterized counterparts.
Comparative Analysis of Inhibitor Performance
The efficacy of mitochondrial inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for selected MitoBloCK compounds and classical mitochondrial inhibitors across various cancer cell lines.
| Inhibitor | Target/Mechanism of Action | Cell Line | IC50 Value | Reference |
| MitoBloCK-1 | Inhibits the TIM22 pathway, impeding the import of carrier proteins. | Not Reported | Not Reported | [1] |
| MitoBloCK-6 | Inhibits the MIA pathway by targeting the sulfhydryl oxidase Erv1/ALR. | OCI-AML2 (Leukemia) | 5-10 µM | |
| MitoBloCK-10 | Attenuates the activity of the presequence translocase-associated motor (PAM) complex by inhibiting Tim44. | HeLa (Cervical Cancer) | 17.2 µM | [2][3] |
| MitoBloCK-12 (Dequalinium Chloride) | Inhibits mitochondrial protein import; also a mitochondrial poison. | PC-3 (Prostate Cancer) | 1.5-100 µM (viability decrease) | [4] |
| Rotenone | Inhibitor of Complex I of the electron transport chain. | HepG2 (Liver Cancer) | 56.15 nM | [5] |
| INS-1 (Insulinoma) | 30 nM | |||
| MIN-6 (Insulinoma) | 55 nM | |||
| Antimycin A | Inhibitor of Complex III of the electron transport chain. | HepG2 (Liver Cancer) | 15.97 nM | |
| Oligomycin | Inhibitor of ATP synthase (Complex V). | MCF7 (Breast Cancer) | ~100 nM | |
| MDA-MB-231 (Breast Cancer) | ~5-10 µM |
Signaling Pathways and Mechanisms of Action
Understanding the specific pathways targeted by these inhibitors is crucial for their application in research and drug development.
Mitochondrial Protein Import Pathways
TIM22 Pathway: This pathway is responsible for the import and insertion of multi-pass transmembrane proteins, primarily metabolite carriers, into the inner mitochondrial membrane. MitoBloCK-1 has been shown to inhibit this pathway by interfering with the function of the Tim9-Tim10 chaperone complex in the intermembrane space.
MIA Pathway (Mitochondrial Intermembrane Space Assembly): This pathway mediates the import and oxidative folding of cysteine-rich proteins into the intermembrane space. MitoBloCK-6 targets Erv1 (essential for respiration and vegetative growth 1), a sulfhydryl oxidase that is a key component of this pathway.
Mitochondrial Apoptosis Pathway
Inhibition of mitochondrial function, whether through disruption of the ETC or protein import, can lead to the induction of apoptosis, or programmed cell death. A key event in this process is the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of mitochondrial inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the mitochondrial inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Mitochondrial Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, providing a direct measure of mitochondrial respiration.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, and glutamine) and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge of the Seahorse XF Analyzer and load the mitochondrial inhibitors into the appropriate ports of the cartridge. Typical inhibitors and their final concentrations are:
-
Port A: Oligomycin (1-2 µM)
-
Port B: FCCP (0.5-2 µM)
-
Port C: Rotenone (0.5 µM) and Antimycin A (0.5 µM)
-
-
Measurement: Place the cell culture plate into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors, measuring the OCR after each injection.
-
Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mitochondrial Protein Import Assay
This in vitro assay assesses the ability of a compound to inhibit the import of a radiolabeled precursor protein into isolated mitochondria.
Workflow:
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or animal tissues by differential centrifugation.
-
Precursor Synthesis: Synthesize a mitochondrial precursor protein (e.g., a fusion protein containing a mitochondrial targeting sequence) in a cell-free transcription/translation system in the presence of a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor protein in an import buffer containing an energy source (ATP and an NADH-generating system) and the mitochondrial inhibitor at various concentrations. Include a vehicle control.
-
Protease Treatment: After the import reaction, treat the samples with proteinase K to digest any precursor protein that was not imported into the mitochondria. The outer mitochondrial membrane is impermeable to the protease, protecting the imported proteins.
-
Mitochondrial Re-isolation: Stop the protease reaction and re-isolate the mitochondria by centrifugation.
-
Analysis: Lyse the mitochondria and separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled imported protein.
-
Quantification: Quantify the intensity of the protein band to determine the extent of import inhibition.
Conclusion
The study of mitochondrial inhibitors is a rapidly evolving field with significant therapeutic potential. While classical ETC inhibitors have been instrumental in elucidating the fundamentals of mitochondrial respiration, the development of novel inhibitors targeting distinct mitochondrial processes, such as protein import, opens new avenues for research and drug discovery. The MitoBloCK compounds represent a valuable set of tools to probe the intricacies of the mitochondrial protein import machinery and to explore its potential as a therapeutic target. This guide provides a foundational comparison to aid researchers in selecting the appropriate inhibitor for their specific experimental needs. Further research is warranted to fully characterize the therapeutic potential and selectivity of the MitoBloCK family and other novel mitochondrial inhibitors.
References
- 1. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Changes in mitochondrial function induced by dequalinium precede oxidative stress and apoptosis in the human prostate cancer cell line PC-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotenone | Oxidative Phosphorylation Inhibitors: R&D Systems [rndsystems.com]
Independent Verification of Apoptosis Induction: A Comparative Analysis of MitoBloCK-6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "MitoBloCK-11" did not yield specific information regarding its role in apoptosis. This guide will focus on the closely related compound, MitoBloCK-6 , for which experimental data is available. It is presumed that MitoBloCK-6 serves as a representative for the broader class of MitoBloCK compounds in the context of apoptosis induction.
Introduction
Programmed cell death, or apoptosis, is a critical process in cellular homeostasis and disease. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, balancing pro- and anti-apoptotic signals at the mitochondrial outer membrane. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of a cascade of caspases, ultimately leading to controlled cell dismantling[1][2].
MitoBloCK-6 is a small molecule inhibitor of the mitochondrial disulfide relay system, specifically targeting the Erv1/ALR (Essential for Respiration and Vegetative growth 1/Augmenter of Liver Regeneration) protein[3][4]. This system is crucial for the import of cysteine-rich proteins into the mitochondrial intermembrane space. Inhibition of this pathway by MitoBloCK-6 has been shown to induce apoptosis through the release of cytochrome c.
This guide provides an objective comparison of MitoBloCK-6 with two well-established apoptosis inducers, Actinomycin D and Staurosporine. The data presented is compiled from various studies to offer a comprehensive overview of their relative performance in inducing apoptosis.
Comparative Performance Data
The following tables summarize quantitative data on the apoptotic effects of MitoBloCK-6, Actinomycin D, and Staurosporine across different cell lines and experimental conditions.
| Compound | Cell Line | Concentration | Incubation Time | Apoptotic Effect | Reference |
| MitoBloCK-6 | Human Embryonic Stem Cells (hESCs) | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release. | |
| Rat Hepatocellular Carcinoma (McA-RH7777) | 30 µM | 72 hours | Decreased cellular proliferation and induction of cell death (SubG1 population increase). | ||
| Actinomycin D | Human Osteosarcoma (MG63) | 5 µM | 24 hours | 55.5% of cells undergo apoptosis (Hoechst staining). | |
| Human Cervical Cancer (SiHa) | 100 ng/mL | 24 hours | Significant increase in apoptotic cells (Annexin V assay). | ||
| Human Leukemia (KLM1) | 10 ng/mL (in combination) | 72 hours | ~60-75% of cells underwent apoptosis (in combination with RG7787). | ||
| Staurosporine | Human Leukemia (U-937) | 1 µM | 24 hours | 38% total apoptosis (Annexin V/7-AAD staining). | |
| Human Leukemia (KG-1) | Not specified | 6 hours | ~50% apoptosis (Annexin V assay). | ||
| Human Mantle Cell Lymphoma (NCEB-1) | 5 µM | 24 hours | Significant induction of apoptosis. |
| Compound | Key Mechanistic Findings |
| MitoBloCK-6 | Inhibits the Mia40/Erv1 redox-mediated import pathway in mitochondria, leading to the release of cytochrome c. |
| Actinomycin D | A transcription inhibitor that can induce both extrinsic and intrinsic apoptotic pathways, leading to caspase activation. |
| Staurosporine | A broad-spectrum protein kinase inhibitor that induces the intrinsic apoptotic pathway, often used as a positive control for apoptosis induction. |
Signaling Pathway and Experimental Workflows
MitoBloCK-6 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for MitoBloCK-6 in inducing apoptosis.
Caption: Proposed signaling pathway of MitoBloCK-6-induced apoptosis.
Experimental Workflow: Cytochrome c Release Assay (Western Blot)
This diagram outlines the key steps in determining the release of cytochrome c from the mitochondria to the cytosol.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Protein Import Inhibitors: In Vitro and In Vivo Effects of MitoBloCKs and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo effects of mitochondrial protein import inhibitors, with a focus on the well-characterized MitoBloCK family of small molecules. Due to a lack of extensive publicly available data for MitoBloCK-11, this guide will utilize MitoBloCK-6 as a primary example for in-depth analysis and comparison against other inhibitors targeting different stages of the mitochondrial protein import process.
Introduction to Mitochondrial Protein Import Inhibition
The vast majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle to perform their functions. This process is mediated by a sophisticated machinery of translocases, including the Translocase of the Outer Membrane (TOM) and the Translocase of the Inner Membrane (TIM) complexes. The intricate and vital nature of this import process makes it a compelling target for therapeutic intervention and a crucial area of study for understanding cellular homeostasis and disease. Small molecule inhibitors of mitochondrial protein import are powerful tools to dissect these pathways and investigate the consequences of their disruption.
MitoBloCK-6: An Inhibitor of the Mia40/Erv1 Disulfide Relay System
MitoBloCK-6 is a potent small molecule inhibitor that targets the mitochondrial disulfide relay system, specifically the sulfhydryl oxidase Erv1 and its human homolog, Augmenter of Liver Regeneration (ALR).[1] This system is crucial for the import and oxidative folding of cysteine-rich proteins into the intermembrane space (IMS).
In Vitro Effects of MitoBloCK-6
The in vitro activity of MitoBloCK-6 has been characterized through various biochemical and cell-based assays.
| Parameter | Value | Species/System | Reference |
| IC50 (Erv1) | 900 nM | Yeast | [1] |
| IC50 (ALR) | 700 nM | Human | [1] |
| IC50 (Erv2) | 1.4 µM | Yeast | [1] |
| Effect on Protein Import | Attenuates import of Erv1 substrates (e.g., Tim13, Cmc1) into yeast mitochondria.[1] | Yeast Mitochondria | |
| Mechanism of Action | Inhibits the oxidase activity of Erv1/ALR, thereby preventing the re-oxidation of Mia40. This disrupts the disulfide relay, leading to the accumulation of reduced import substrates. | In vitro reconstitution assays | |
| Cellular Effects | Induces apoptosis in human embryonic stem cells (hESCs) via cytochrome c release, but not in differentiated cells. Inhibits proliferation of liver cancer cells. | hESCs, HeLa cells, Liver Cancer Cells |
In Vivo Effects of MitoBloCK-6
In vivo studies in zebrafish embryos have demonstrated the physiological consequences of inhibiting the Mia40/Erv1 pathway with MitoBloCK-6.
| Organism | Concentration | Observed Effects | Reference |
| Zebrafish (Danio rerio) | 2.5 µM | Impaired cardiac development and edema. | |
| Zebrafish (Danio rerio) | Not specified | Inhibition of ALR by MitoBloCK-6 results in a significant decrease in the growth and branching of developing motor neurons. |
Comparison with Other Mitochondrial Protein Import Inhibitors
While MitoBloCK-6 targets the disulfide relay system, other inhibitors affect different components of the import machinery.
| Inhibitor/Target | Mechanism of Action | Key In Vitro/In Vivo Effects |
| MitoBloCK-1 (TIM22 Pathway) | Attenuates the import of carrier proteins by impeding the binding of the Tim9-Tim10 complex to the substrate. | Inhibits the import of TIM22 substrates like the ADP/ATP carrier. Inhibits the growth of mammalian cells. |
| Mutant Huntingtin (TOM Complex) | Directly interacts with the TOM complex, leading to a general inhibition of mitochondrial protein import. | Decreased import of precursor proteins into mitochondria isolated from mutant huntingtin-expressing cells and in synaptosomes from a mouse model of Huntington's disease. |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | A protonophore that dissipates the mitochondrial membrane potential required for the import of many proteins through the TIM23 complex. | Widely used to inhibit the import of proteins that require a membrane potential. Leads to the accumulation of precursor proteins in the cytosol. |
| Antibodies against Tim23 (TIM23 Complex) | Can physically block the TIM23 translocon, thereby inhibiting the import of presequence-containing proteins into the matrix and inner membrane. | Inhibition of protein import in isolated mitochondria. |
Experimental Protocols
In Vitro Erv1 Oxidase Activity Assay (Amplex Red-HRP Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of Erv1-mediated oxidation of DTT.
-
Reagents : Recombinant Erv1 protein, Dithiothreitol (DTT), Amplex Red, Horseradish peroxidase (HRP), Assay buffer (e.g., 50 mM KH₂PO₄, pH 7.4).
-
Procedure :
-
Pre-incubate Erv1 with varying concentrations of MitoBloCK-6 or vehicle control (DMSO) in a 96-well plate.
-
Add Amplex Red and HRP to the wells.
-
Initiate the reaction by adding DTT.
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) over time.
-
The rate of increase in fluorescence is proportional to the Erv1 oxidase activity.
-
Mitochondrial Protein Import Assay
This assay assesses the ability of isolated mitochondria to import a radiolabeled precursor protein.
-
Reagents : Isolated mitochondria, radiolabeled precursor protein (e.g., ³⁵S-methionine labeled), import buffer, proteinase K, ATP, and an ATP regenerating system.
-
Procedure :
-
Incubate isolated mitochondria with the radiolabeled precursor protein in import buffer at an appropriate temperature (e.g., 25°C or 30°C).
-
To test the effect of an inhibitor, pre-incubate the mitochondria with the compound (e.g., MitoBloCK-6) before adding the precursor protein.
-
Stop the import reaction at different time points by placing the samples on ice.
-
Treat half of each sample with proteinase K to digest non-imported precursor proteins.
-
Pellet the mitochondria, lyse them, and analyze the proteins by SDS-PAGE and autoradiography.
-
The presence of a protected, processed (if applicable) protein band indicates successful import.
-
Cell Viability and Apoptosis Assays
-
Cell Culture : Culture cells (e.g., hESCs, HeLa) under standard conditions.
-
Treatment : Treat cells with varying concentrations of the inhibitor or vehicle control for a specified duration.
-
Viability Assay (e.g., MTT) : Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
Apoptosis Assay (e.g., Cytochrome c release) :
-
Fix and permeabilize the treated cells.
-
Incubate with antibodies against cytochrome c and a mitochondrial marker (e.g., Tom20).
-
Analyze by immunofluorescence microscopy to observe the localization of cytochrome c. Release from mitochondria into the cytosol is an indicator of apoptosis.
-
Signaling Pathways and Workflows
The Mia40/Erv1 Disulfide Relay System
This pathway is essential for the import and oxidative folding of cysteine-rich proteins in the mitochondrial intermembrane space.
Caption: The Mia40/Erv1 disulfide relay system and the inhibitory action of MitoBloCK-6.
Experimental Workflow for a Mitochondrial Protein Import Inhibition Assay
This diagram outlines the general steps involved in testing the effect of a small molecule inhibitor on mitochondrial protein import.
Caption: A generalized workflow for assessing mitochondrial protein import inhibition.
Conclusion
Small molecule inhibitors of mitochondrial protein import are invaluable tools for dissecting the complex machinery that governs mitochondrial biogenesis and function. While specific data on this compound remains limited, the detailed characterization of compounds like MitoBloCK-6 provides a strong foundation for understanding the effects of targeting specific import pathways. By comparing the mechanisms and effects of different classes of inhibitors, researchers can select the most appropriate tools to investigate their specific biological questions, ultimately contributing to a deeper understanding of mitochondrial biology and its role in human health and disease.
References
A Head-to-Head Comparison of Mitochondrial Protein Import Inhibitors: MitoBloCK-1, -10, and -11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three small molecule inhibitors of mitochondrial protein import: MitoBloCK-1, MitoBloCK-10, and MitoBloCK-11. These compounds offer distinct mechanisms for interrogating and modulating the complex machinery of mitochondrial protein translocation, a fundamental process for cellular health and disease. This document summarizes their known mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the targeted pathways.
Data Presentation
| Feature | MitoBloCK-1 | MitoBloCK-10 | This compound |
| Target Pathway | TIM22 Pathway | TIM23 Pathway (PAM Complex) | Potentially PINK1 Pathway via Seo1 |
| Specific Target | Tim9-Tim10 Complex | Tim44 | Seo1 (putative) |
| Mechanism of Action | Impedes binding of the Tim9-Tim10 complex to precursor substrates, inhibiting their translocation across the outer mitochondrial membrane.[1][2][3] | Inhibits the binding of the C-terminal domain of Tim44 to both the precursor protein and Hsp70, attenuating the activity of the Presequence Translocase-Associated Motor (PAM) complex.[4][5] | Putatively acts through the transport protein Seo1 to modulate the PINK1 pathway, affecting the import of precursor proteins with hydrophobic segments. |
| Reported IC50/MIC50 | ~1 µM (MIC50 in S. cerevisiae tim10-1 mutant) | 17.2 µM (IC50 for HeLa cell viability) | No quantitative data available |
| Effective Concentration | 10-11 µM (MIC50 in S. cerevisiae tim9-3 and tim10-1 tim9S mutants); 25 µM (inhibits ADP/ATP carrier import into isolated mouse liver mitochondria) | 100 µM (inhibits protein import in yeast); 25 µM (inhibits migration and invasion of human bladder cancer cells) | No quantitative data available |
| Known Substrates Affected | ADP/ATP carrier (AAC), Phosphate carrier (PiC), Tom40, Tim22, Tafazzin. | Substrates of the TIM23 import pathway. | Precursor proteins containing hydrophobic segments. |
| Unaffected Pathways | TIM23 and Mia40/Erv1 pathways. | Not specified, but distinct from TIM22 pathway inhibitors. | Does not appear to act through Tom70 or Tom20. |
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathways and experimental workflows for each MitoBloCK compound.
Caption: Mechanism of MitoBloCK-1 Inhibition of the TIM22 Pathway.
Caption: Mechanism of MitoBloCK-10 Inhibition of the PAM Complex.
Caption: Hypothesized Involvement of this compound in the PINK1 Pathway.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are found within the referenced publications. Below are generalized protocols for key assays used to characterize these inhibitors.
Mitochondrial Protein Import Assay (In Vitro)
This assay assesses the ability of a radiolabeled precursor protein to be imported into isolated mitochondria.
1. Preparation of Radiolabeled Precursor Proteins:
-
Precursor proteins are synthesized in vitro using a coupled transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of [³⁵S]-methionine.
2. Isolation of Mitochondria:
-
Mitochondria are isolated from yeast or mammalian cells/tissues by differential centrifugation. The final mitochondrial pellet is resuspended in an appropriate import buffer.
3. Import Reaction:
-
Isolated mitochondria are energized with substrates like succinate and ATP.
-
The inhibitor (MitoBloCK-1, -10, or -11) or vehicle control (e.g., DMSO) is pre-incubated with the mitochondria for a specified time.
-
The import reaction is initiated by adding the radiolabeled precursor protein.
-
The reaction is incubated at an appropriate temperature (e.g., 25°C or 30°C) for various time points.
4. Post-Import Treatment:
-
The import reaction is stopped by placing the samples on ice and, in some cases, by adding a respiratory chain inhibitor.
-
To remove non-imported precursor protein, samples are treated with a protease (e.g., proteinase K or trypsin), which cannot cross the intact outer mitochondrial membrane.
-
The protease is then inactivated.
5. Analysis:
-
Mitochondria are re-isolated by centrifugation, and the proteins are separated by SDS-PAGE.
-
The gel is dried, and the radiolabeled imported protein is visualized by autoradiography or phosphorimaging.
-
The extent of import is quantified by densitometry of the protein bands.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Adherent cells (e.g., HeLa) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the MitoBloCK inhibitor or a vehicle control.
-
The cells are incubated for a specified period (e.g., 24 hours).
3. MTT Addition:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
A solubilization solution (e.g., SDS in HCl or DMSO) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is proportional to the number of viable cells.
6. Data Analysis:
-
The results are expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion
MitoBloCK-1 and MitoBloCK-10 are valuable tools for dissecting the TIM22 and TIM23 mitochondrial protein import pathways, respectively. Their distinct mechanisms of action allow for the specific perturbation of these essential cellular processes. While quantitative data for their inhibitory effects are available, it is crucial to consider the context of the specific experimental systems in which they were generated. This compound presents an intriguing potential modulator of the PINK1 pathway via Seo1, a less-characterized component of the mitochondrial import machinery. However, further research, including the determination of its quantitative inhibitory properties and detailed mechanism of action, is required to fully understand its utility as a research tool. The experimental protocols outlined here provide a foundation for the further characterization and comparative analysis of these and other novel inhibitors of mitochondrial protein import.
References
- 1. pnas.org [pnas.org]
- 2. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (MB-11) | TargetMol [targetmol.com]
A Comparative Guide to Mitochondrial Protein Import Inhibitors: Focus on the MitoBloCK Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of inhibitors targeting mitochondrial protein import, with a particular focus on the MitoBloCK family of compounds. Due to the limited availability of published quantitative data for MitoBloCK-11, this document broadens its scope to include other members of the MitoBloCK series and alternative inhibitors to provide a more comprehensive resource for researchers in cellular biology and drug discovery.
Introduction to Mitochondrial Protein Import Inhibition
Mitochondria are essential organelles that rely on the import of over 99% of their proteins from the cytosol. This process is mediated by a sophisticated machinery of translocases in the outer and inner mitochondrial membranes, primarily the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes. Inhibition of this crucial pathway has emerged as a promising strategy for investigating mitochondrial function and for the development of therapeutics for various diseases, including cancer and neurodegenerative disorders like Parkinson's disease.
The MitoBloCK (Mitochondrial protein import Blocker) compounds are a series of small molecules identified for their ability to interfere with different stages of mitochondrial protein import. While data on this compound is emerging, other members of this family have been more extensively characterized.
Comparative Analysis of Mitochondrial Protein Import Inhibitors
The following tables summarize the available quantitative data for various mitochondrial protein import inhibitors, including members of the MitoBloCK family and other commonly used compounds.
Table 1: Quantitative Performance of MitoBloCK Compounds
| Compound | Target Pathway/Protein | IC50 | Cell Line/System | Reference |
| MitoBloCK-1 | TIM22 pathway (attenuates import of carrier proteins) | Not specified in provided results | Yeast, Mammalian cells | [1] |
| MitoBloCK-6 | Erv1/ALR (Mia40/Erv1 redox-mediated import pathway) | 700 nM (ALR), 900 nM (Erv1), 1.4 µM (Erv2) | In vitro enzyme assay | [2][3][4] |
| 5-10 µM (cytotoxicity) | OCI-AML2, TEX, Jurkat, NB4 leukemia cell lines | |||
| MitoBloCK-8 | ALR | 9.02 µM | In vitro enzyme assay | |
| MitoBloCK-9 | ALR | 2.15 µM | In vitro enzyme assay | |
| MitoBloCK-10 | PAM complex (inhibits Tim44) | 17.2 µM (cell viability) | HeLa cells | |
| This compound | Possibly Seo1 (involved in PINK1 pathway) | Data not available | Not applicable | [No quantitative data found] |
| MitoBloCK-13 | ALR | 10.7 µM | In vitro enzyme assay |
Table 2: Quantitative Performance of Alternative Mitochondrial Protein Import Inhibitors
| Compound | Target Pathway/Protein | IC50 | Cell Line/System | Reference |
| Dequalinium Chloride | General mitochondrial poison, targets mitochondrial membrane | Not specified for import inhibition | Murine model system, human leukemia cells | |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Mitochondrial uncoupler (dissipates membrane potential required for import) | Not specified for import inhibition (used at various concentrations) | Various cell lines |
Signaling Pathways and Experimental Workflows
Mitochondrial Protein Import Pathways
The import of nuclear-encoded proteins into mitochondria is a complex process involving several key translocase complexes. The TOM complex in the outer membrane is the main entry gate for most mitochondrial precursor proteins. Subsequently, proteins are sorted to their final destination via different TIM complexes in the inner membrane. The TIM22 pathway is responsible for the insertion of carrier proteins into the inner membrane, while the TIM23 pathway translocates proteins into the mitochondrial matrix. The MIA pathway mediates the import of cysteine-rich proteins into the intermembrane space.
Caption: Overview of major mitochondrial protein import pathways.
PINK1/Parkin-Mediated Mitophagy Pathway
This compound is suggested to play a role in the PINK1 pathway, which is central to mitophagy, the selective degradation of damaged mitochondria. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for degradation by the autophagosome.
Caption: Simplified PINK1/Parkin-mediated mitophagy pathway.
Experimental Workflow: In Vitro Mitochondrial Protein Import Assay
A common method to assess the effect of inhibitors on mitochondrial protein import is the in vitro import assay. This involves incubating radiolabeled precursor proteins with isolated mitochondria in the presence or absence of the inhibitor. The import process is then analyzed by techniques such as SDS-PAGE and autoradiography.
Caption: General workflow for an in vitro mitochondrial protein import assay.
Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This protocol is a generalized procedure and may require optimization for specific precursor proteins and inhibitors.
-
Preparation of Radiolabeled Precursor Protein:
-
Synthesize the precursor protein of interest in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of [³⁵S]-methionine.
-
Remove ribosomes by centrifugation after translation.
-
-
Isolation of Mitochondria:
-
Isolate mitochondria from a suitable source (e.g., cultured cells, yeast, or animal tissue) using differential centrifugation.
-
Determine the protein concentration of the isolated mitochondria.
-
-
Import Reaction:
-
Resuspend isolated mitochondria in import buffer.
-
Pre-incubate mitochondria with the desired concentration of the inhibitor (e.g., MitoBloCK compound) or vehicle control for a specified time at the appropriate temperature (e.g., 25-30°C).
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate for various time points to analyze the kinetics of import.
-
-
Post-Import Treatment:
-
Stop the import reaction by placing the samples on ice and adding an uncoupler (e.g., CCCP) to dissipate the membrane potential.
-
To remove non-imported precursor protein, treat the samples with a protease (e.g., Proteinase K) on ice. For membrane-protected proteins, the protease will not degrade the imported portion.
-
Inactivate the protease by adding a protease inhibitor (e.g., PMSF).
-
-
Analysis:
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled imported protein.
-
Quantify the band intensities to determine the percentage of imported protein relative to the control.
-
Zebrafish Developmental Toxicity Assay
This assay is used to assess the potential toxic effects of compounds on a developing vertebrate organism.
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Stage the embryos to ensure they are at a similar developmental stage (e.g., 4-6 hours post-fertilization).
-
-
Compound Exposure:
-
Prepare a range of concentrations of the test compound (e.g., this compound) in embryo medium. Include a vehicle control (e.g., DMSO).
-
Place individual or small groups of embryos into the wells of a multi-well plate.
-
Add the different concentrations of the test compound to the wells.
-
-
Incubation and Observation:
-
Incubate the embryos at a constant temperature (e.g., 28.5°C).
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a stereomicroscope.
-
-
Endpoint Assessment:
-
Record various developmental endpoints, including:
-
Lethality: Lack of heartbeat, coagulation.
-
Morphological Abnormalities: Pericardial edema, yolk sac edema, body curvature, tail malformations, craniofacial defects.
-
Physiological Endpoints: Heart rate, spontaneous movement.
-
-
-
Data Analysis:
-
Determine the concentration at which 50% of the embryos die (LC50).
-
Determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) for the observed malformations.
-
These values can be used to calculate a teratogenic index (LC50/NOAEL) to classify the compound's teratogenic potential.
-
Conclusion
The study of mitochondrial protein import inhibitors is a rapidly evolving field with significant therapeutic potential. While specific data on this compound remains limited in the public domain, the broader MitoBloCK family offers a valuable toolkit for dissecting the intricacies of mitochondrial protein import. This guide provides a foundational comparison of these compounds with other known inhibitors, along with essential experimental frameworks. Further research is needed to fully characterize the mechanism and potential applications of this compound and to develop more specific and potent modulators of mitochondrial protein import for therapeutic use.
References
- 1. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoBloCK-6 - CAS 303215-67-0 - Calbiochem | 505759 [merckmillipore.com]
Safety Operating Guide
Proper Disposal of MitoBloCK-11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. Adherence to these procedures is critical due to the compound's potential hazards.
Summary of Safety Data
All quantitative and qualitative safety information for this compound is summarized below. This data is extracted from the available Safety Data Sheet (SDS) and is crucial for understanding the compound's risk profile.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | DC Chemicals |
| Synonyms | MB-11 | DC Chemicals[1] |
| CAS Number | 413606-16-3 | DC Chemicals[1] |
| Molecular Formula | C17H12BrN3O4S | DC Chemicals[1] |
| Molecular Weight | 434.264 g/mol | DC Chemicals[1] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4) | DC Chemicals[1] |
| Acute aquatic toxicity (Category 1) | DC Chemicals | |
| Chronic aquatic toxicity (Category 1) | DC Chemicals | |
| Hazard Statements | H302: Harmful if swallowed. | DC Chemicals |
| H410: Very toxic to aquatic life with long lasting effects. | DC Chemicals | |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | DC Chemicals |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | DC Chemicals |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
-
Before handling any this compound waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety goggles with side-shields are required.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: An impervious lab coat or clothing is necessary.
-
Respiratory Protection: Use a suitable respirator if there is a risk of dust or aerosol formation.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in solvents, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Avoid releasing any amount of this compound into the environment, including drains, water courses, or the soil.
-
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The specific hazards: "Acutely Toxic," "Aquatic Hazard"
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool and well-ventilated.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved waste disposal plant.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through regular trash or sewer systems.
Biological Context and Experimental Workflow
This compound is a known inhibitor of the mitochondrial protein import machinery, which is essential for the biogenesis of many mitochondrial proteins. Specifically, it has been shown to play a role in the delivery of the PINK1 pathway, which is critical for mitophagy, the selective degradation of damaged mitochondria. Understanding this biological context is crucial for researchers using this compound.
Below is a diagram illustrating the general workflow for an experiment investigating the effect of this compound on mitochondrial protein import.
References
Personal protective equipment for handling MitoBloCK-11
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling MitoBloCK-11. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to stringent safety protocols is mandatory to mitigate risks.
Recommended Personal Protective Equipment (PPE):
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust particles of this compound[1]. |
| Hand Protection | Chemical-resistant protective gloves | Prevents skin contact. The specific glove material should be chosen based on the solvent used and manufacturer's compatibility data[1][2]. |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing[1]. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust, or when adequate ventilation is not available. Use an approved/certified respirator. |
Operational and Handling Plan
Safe handling practices are crucial to prevent exposure and environmental contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are available.
-
Confirm that appropriate exhaust ventilation is functioning correctly in the handling area.
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Handling the Compound:
-
Avoid inhalation of dust and contact with eyes and skin.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
When weighing or preparing solutions, handle the compound in a chemical fume hood or a well-ventilated enclosure.
-
Wash skin thoroughly after handling.
-
-
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Store locked up.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental harm.
Waste Disposal Protocol:
-
Segregation:
-
Collect all waste materials containing this compound, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Avoid release to the environment. Do not let the product enter drains, water courses, or the soil.
-
If a spill occurs, collect the spillage to prevent environmental contamination.
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Inhalation | Immediately relocate yourself or the casualty to fresh air. If symptoms persist, seek medical attention. |
Summary of Key Data
The following table summarizes the essential information for this compound.
| Property | Details | Reference |
| Synonyms | MB-11 | |
| Formula | C17H12BrN3O4S | |
| Molecular Weight | 434.264 | |
| CAS Number | 413606-16-3 | |
| Hazards | Harmful if swallowed, Very toxic to aquatic life with long lasting effects | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Workflow for Safe Handling of this compound
The diagram below illustrates the procedural flow for safely handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
